The Core Mechanism of MtTMPK-IN-7: A Technical Guide for Researchers
For Immediate Release This technical guide provides a comprehensive overview of the mechanism of action for MtTMPK-IN-7, a moderate inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This document is i...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action for MtTMPK-IN-7, a moderate inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-tuberculosis agents.
Introduction
Tuberculosis, caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the development of novel therapeutics that act on new molecular targets. One such promising target is the M. tb thymidylate kinase (MtbTMPK), an essential enzyme for the bacterium's DNA synthesis and survival.[1][2] MtTMPK-IN-7 has been identified as a moderate inhibitor of this enzyme, demonstrating antimycobacterial activity.[3][4][5]
Quantitative Data Summary
The inhibitory activity of MtTMPK-IN-7 has been characterized by both enzymatic and whole-cell assays. The key quantitative data are summarized in the table below.
Parameter
Value
Description
Reference
IC50
47 µM
The half-maximal inhibitory concentration against recombinant MtbTMPK enzyme.
MtTMPK-IN-7 exerts its antimycobacterial effect primarily through the inhibition of MtbTMPK. This enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), a critical step in the pyrimidine (B1678525) salvage pathway for the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication.[1][2][3] By inhibiting MtbTMPK, MtTMPK-IN-7 disrupts the supply of dTTP, thereby impeding DNA synthesis and ultimately leading to the cessation of bacterial growth.
It is noteworthy that the potent whole-cell activity of MtTMPK-IN-7, as indicated by its sub-micromolar MIC values, in contrast to its moderate enzymatic inhibition (micromolar IC50), suggests that the compound may have additional cellular targets or mechanisms of action within M. tuberculosis.
Signaling Pathway
The established pathway for thymidine (B127349) triphosphate synthesis in M. tuberculosis and the point of inhibition by MtTMPK-IN-7 are depicted below.
Caption: The inhibitory action of MtTMPK-IN-7 on the MtbTMPK-catalyzed step in the dTTP synthesis pathway.
Experimental Protocols
MtbTMPK Enzymatic Inhibition Assay
The inhibitory activity of MtTMPK-IN-7 against MtbTMPK is determined using a spectrophotometric coupled-enzyme assay.[1]
Principle: The production of ADP from the MtbTMPK-catalyzed reaction is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH) and pyruvate (B1213749) kinase (PK). The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2
MtTMPK-IN-7 (dissolved in DMSO)
Procedure:
Prepare a reaction mixture containing ATP (0.5 mM), dTMP (0.05 mM), NADH (0.2 mM), PEP (1 mM), LDH (2 units), PK (2 units), and NDK (2 units) in the assay buffer.
Add varying concentrations of MtTMPK-IN-7 to the reaction mixture.
Initiate the reaction by adding the MtbTMPK enzyme.
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Prepare a serial dilution of MtTMPK-IN-7 in 7H9 broth in a 96-well plate.
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
Include appropriate controls (no drug and no bacteria).
Incubate the plates at 37°C for 7-14 days.
Determine the MIC as the lowest concentration of MtTMPK-IN-7 that prevents visible turbidity.
Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of MtTMPK-IN-7.
Caption: A generalized workflow for the preclinical evaluation of MtTMPK inhibitors like MtTMPK-IN-7.
Conclusion
MtTMPK-IN-7 is a promising starting point for the development of novel anti-tuberculosis agents targeting MtbTMPK. Its mechanism of action through the inhibition of a key enzyme in DNA synthesis is well-supported. Further investigation into its potential off-target effects and optimization of its enzymatic inhibitory activity could lead to the development of more potent and selective drug candidates.
A Technical Guide to the Discovery and Synthesis of MtTMPK-IN-7
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical overview of the discovery and synthesis of MtTMPK-IN-7, a novel antimycobacterial agent. MtTMPK-IN...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and synthesis of MtTMPK-IN-7, a novel antimycobacterial agent. MtTMPK-IN-7 was identified through a targeted research initiative to enhance the cellular uptake of inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for mycobacterial DNA synthesis.[1][2] This guide details the scientific rationale, synthesis protocols, and key experimental data related to MtTMPK-IN-7, also known as compound 26 in the primary literature.[1] It is intended to serve as a resource for researchers in the fields of medicinal chemistry, tuberculosis drug discovery, and infectious diseases.
Introduction: Targeting MtTMPK
Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a critical enzyme in the pyrimidine (B1678525) biosynthesis pathway, responsible for the phosphorylation of thymidine (B127349) 5'-monophosphate (dTMP) to thymidine 5'-diphosphate (dTDP).[1] This step is the final specific stage in the de novo and salvage pathways for the synthesis of thymidine 5'-triphosphate (dTTP), an essential precursor for DNA replication.[1] The low sequence homology between MtTMPK and its human counterpart makes it an attractive and specific target for the development of novel anti-tuberculosis therapeutics.[3]
While numerous potent inhibitors of the MtTMPK enzyme have been developed, these often exhibit poor activity against whole M. tuberculosis cells.[1][2] This discrepancy is largely attributed to the poor uptake of these compounds across the complex mycobacterial cell wall.[1][2] The discovery of MtTMPK-IN-7 was the result of a strategic effort to overcome this challenge by conjugating a known MtTMPK inhibitor scaffold with molecular fragments recognized for their ability to facilitate entry into mycobacteria.[1][2]
The Discovery of MtTMPK-IN-7: A Hybrid Approach
MtTMPK-IN-7 was developed as part of a series of hybrid molecules. The core concept was to attach moieties known to enhance mycobacterial uptake to a previously identified MtTMPK inhibitor.[1] In the case of MtTMPK-IN-7, an imidazo[1,2-a]pyridine (B132010) scaffold was selected for this purpose.[1] This specific heterocyclic system has been noted in other compounds with demonstrated whole-cell activity against M. tuberculosis. The resulting conjugate, MtTMPK-IN-7 (compound 26), demonstrated a compelling biological profile, with moderate enzymatic inhibition but significantly improved whole-cell antimycobacterial potency.[1][2]
Probing the Active Site of a Key Tuberculosis Drug Target: A Technical Guide to MtTMPK-IN-7 and its Interaction with Mycobacterium tuberculosis Thymidylate Kinase
For Immediate Release This technical guide provides an in-depth analysis of the binding interaction between the inhibitor MtTMPK-IN-7 and its target protein, Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). MtbTM...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides an in-depth analysis of the binding interaction between the inhibitor MtTMPK-IN-7 and its target protein, Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). MtbTMPK is a critical enzyme in the DNA synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3][4] The unique structural features of MtbTMPK's active site, which differ from its human counterpart, make it a promising target for the development of novel anti-tuberculosis therapeutics.[1]
Target Protein Overview
Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), also referred to as TMPKmt, is a homodimeric enzyme essential for the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP). This reaction is a crucial step in the de novo and salvage pathways for the synthesis of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication. The active site of MtbTMPK features a phosphate-binding loop (P-loop) and a flexible LID region that covers the ATP binding site. A key distinguishing feature of MtbTMPK is the necessity of a transiently bound magnesium ion for catalysis, a characteristic not shared by other thymidylate kinases. This unique requirement for a metal ion in the active site presents a strategic vulnerability for inhibitor design.
MtTMPK-IN-7: A Competitive Inhibitor of MtbTMPK
MtTMPK-IN-7 is a recently identified inhibitor of MtbTMPK, demonstrating moderate inhibitory activity. The compound exhibits sub-micromolar activity against mycobacteria, highlighting its potential as a lead compound for the development of new anti-tuberculosis drugs.
Quantitative Inhibitory Data
Compound
Target
IC50 (μM)
MIC (μM)
Reference
MtTMPK-IN-7
M. tuberculosis thymidylate kinase (MtbTMPK)
47
2.3 - 4.7
The Binding Site of MtTMPK-IN-7
While the precise crystal structure of MtTMPK-IN-7 in complex with MtbTMPK is not publicly available, extensive structural and mechanistic studies of MtbTMPK with other inhibitors, such as 3'-azidodeoxythymidine monophosphate (AZTMP), provide significant insights into the likely binding mode of MtTMPK-IN-7. AZTMP is a competitive inhibitor that binds in the dTMP pocket of the active site. Its inhibitory action stems from the perturbation of the induced-fit mechanism and the prevention of the essential magnesium ion binding required for phosphoryl transfer.
Based on this established mechanism of competitive inhibition, it is highly probable that MtTMPK-IN-7 also binds within the dTMP substrate-binding pocket of MtbTMPK. This pocket is formed by residues from the P-loop and surrounding structural elements. The inhibitor likely interacts with key residues within this site, preventing the natural substrate, dTMP, from binding and thereby halting the phosphorylation reaction.
Experimental Protocols
The determination of the inhibitory activity of compounds like MtTMPK-IN-7 typically involves the following key experimental protocols:
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against MtbTMPK.
Principle: The activity of MtbTMPK is measured by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. The reaction mixture contains pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). MtbTMPK produces ADP, which is then used by PK to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Subsequently, LDH reduces pyruvate to lactate while oxidizing NADH to NAD+. The rate of NADH decrease is directly proportional to the MtbTMPK activity.
Protocol:
Recombinant MtbTMPK Expression and Purification: The gene encoding MtbTMPK is cloned into an expression vector (e.g., pET series) and expressed in a suitable E. coli strain (e.g., BL21(DE3)). The protein is then purified to homogeneity using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
Assay Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl2, KCl, ATP, PEP, NADH, and an excess of the coupling enzymes PK and LDH.
Inhibitor Preparation: The test compound (MtTMPK-IN-7) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of concentrations.
Reaction Initiation and Measurement:
The assay is performed in a 96-well plate format.
To each well, the assay mixture, a fixed concentration of dTMP (substrate), and varying concentrations of the inhibitor are added.
The reaction is initiated by the addition of a pre-determined concentration of purified MtbTMPK enzyme.
The absorbance at 340 nm is monitored kinetically over a set period using a microplate reader.
Data Analysis: The initial reaction velocities are calculated from the linear phase of the absorbance decay curves. The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation) using graphing software.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of mycobacteria.
Protocol:
Bacterial Culture: Mycobacterium species (e.g., Mycobacterium smegmatis as a surrogate or Mycobacterium tuberculosis H37Rv) are cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
Compound Preparation: The test compound is serially diluted in the culture medium in a 96-well microplate.
Inoculation: Each well is inoculated with a standardized suspension of the mycobacteria.
Incubation: The plates are incubated at 37°C for a period sufficient for visible growth in the control wells (typically 7-14 days for M. tuberculosis).
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by using a growth indicator dye such as resazurin.
Visualizing the Mechanism of Inhibition
The following diagrams illustrate the proposed mechanism of MtbTMPK and its inhibition.
Caption: The catalytic cycle of MtbTMPK.
Caption: Proposed competitive inhibition of MtbTMPK.
An In-depth Technical Guide to Mycobacterium tuberculosis Thymidylate Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Abstract Mycobacterium tuberculosis thymidylate kinase (Mtb-TMPK) is a critical enzyme in the DNA synthesis pathway of the tuberculosis-causing bacterium. I...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacterium tuberculosis thymidylate kinase (Mtb-TMPK) is a critical enzyme in the DNA synthesis pathway of the tuberculosis-causing bacterium. Its essential role and significant structural differences from its human counterpart make it a promising target for the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of Mtb-TMPK inhibitors, including their mechanism of action, different chemical classes, and associated potencies. Detailed experimental protocols for inhibitor screening and characterization are provided, alongside a visual representation of the thymidylate biosynthesis pathway and a typical drug discovery workflow. This document aims to serve as a valuable resource for researchers actively engaged in the discovery and development of new therapeutics to combat tuberculosis.
Introduction: The Role of Mtb-TMPK in Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb highlights the urgent need for new drugs with novel mechanisms of action.[1] Protein kinases, which are key regulators of cellular metabolism, have emerged as attractive targets for anti-TB drug discovery.[1]
Mtb-TMPK is an essential enzyme that catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), a crucial step in the de novo and salvage pathways for the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication.[2] The low sequence homology (approximately 22%) between Mtb-TMPK and the human isoform makes it a highly attractive target for the development of selective inhibitors with potentially fewer side effects.[2] Inhibition of Mtb-TMPK disrupts DNA synthesis, ultimately leading to bacterial cell death.
Signaling Pathway: Thymidylate Biosynthesis in M. tuberculosis
The biosynthesis of dTTP in M. tuberculosis involves both de novo and salvage pathways, with Mtb-TMPK playing a pivotal role at the convergence of these two routes. The pathway is initiated from precursors like dUMP, which is converted to dTMP by thymidylate synthases (ThyA or ThyX). Mtb-TMPK then phosphorylates dTMP to dTDP, which is subsequently converted to dTTP by nucleoside diphosphate kinase (Ndk).
Figure 1: Thymidylate Biosynthesis Pathway in M. tuberculosis.
Classes of Mtb-TMPK Inhibitors and Quantitative Data
A variety of chemical scaffolds have been investigated as inhibitors of Mtb-TMPK. These can be broadly categorized into nucleoside and non-nucleoside inhibitors.
Nucleoside Analogues
These inhibitors are structurally similar to the natural substrate, dTMP. Modifications to the sugar or base moieties have been explored to enhance binding affinity and selectivity.
High-throughput screening and fragment-based approaches have led to the discovery of potent non-nucleoside inhibitors, which offer the potential for improved drug-like properties.
A detailed protocol for the expression and purification of recombinant Mtb-TMPK is crucial for in vitro screening of inhibitors.
Transformation: Transform E. coli BLi5 competent cells with a pHL50 vector containing the wild-type Mtb-TMPK coding sequence.
Culture Growth: Inoculate 1 L of 2xYT medium supplemented with appropriate antibiotics with the transformed cells. Grow the culture at 37°C with shaking until the absorbance at 600 nm reaches 1.5.
Induction: Induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Continue incubation at 37°C for 3 hours.
Cell Harvesting: Harvest the cells by centrifugation at 8000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris.
Affinity Chromatography: Load the supernatant onto a Blue-Sepharose column pre-equilibrated with lysis buffer. Wash the column and elute the protein using a high salt buffer (e.g., 1 M NaCl followed by 2 M NaCl).
Size-Exclusion Chromatography: Pool the fractions containing Mtb-TMPK and further purify the protein using a HiLoad Superdex 75 column for polishing and buffer exchange.[5]
This continuous spectrophotometric assay measures the rate of ADP production by Mtb-TMPK, which is coupled to the oxidation of NADH.[5][6]
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 2 units of pyruvate (B1213749) kinase, and 2 units of lactate (B86563) dehydrogenase.
Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells of a 96-well plate containing the reaction mixture. Include a DMSO control.
Enzyme and Substrate Addition: Add a fixed concentration of purified Mtb-TMPK enzyme to each well. Initiate the reaction by adding a fixed concentration of ATP (e.g., 0.5 mM) and dTMP (e.g., 0.05 mM).
Spectrophotometric Reading: Immediately monitor the decrease in absorbance at 340 nm at 25°C using a plate reader. The rate of NADH oxidation is proportional to the Mtb-TMPK activity.
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. The broth microdilution method is a common technique.[3]
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final inoculum of approximately 10⁵ CFU/mL.
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC in a 96-well plate.
Inoculation: Add the prepared M. tuberculosis inoculum to each well. Include a drug-free growth control and a sterile control.
Incubation: Incubate the plates at 37°C for 7-14 days.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually or by using a growth indicator like resazurin.[4]
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the inhibitor compounds against mammalian cells to determine their selectivity.[7]
Cell Seeding: Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Expose the cells to serial dilutions of the test compounds for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ (50% cytotoxic concentration).
Drug Discovery Workflow for Mtb-TMPK Inhibitors
The discovery of novel Mtb-TMPK inhibitors typically follows a structured workflow, integrating both target-based and phenotypic screening approaches.
Figure 2: A typical drug discovery workflow for Mtb-TMPK inhibitors.
Conclusion
Mtb-TMPK remains a highly promising and validated target for the development of new anti-tubercular drugs. The significant progress in identifying potent nucleoside and non-nucleoside inhibitors provides a strong foundation for future drug discovery efforts. A key challenge remains in translating potent enzyme inhibitors into compounds with excellent whole-cell activity against M. tuberculosis. This often relates to the unique and relatively impermeable cell wall of the bacterium. Future strategies should focus on optimizing the physicochemical properties of inhibitors to enhance their uptake and accumulation within the mycobacterial cell. The detailed methodologies and compiled data in this guide are intended to facilitate and accelerate the research and development of novel Mtb-TMPK inhibitors, ultimately contributing to the global fight against tuberculosis.
An In-Depth Technical Guide to MtTMPK-IN-7 for Tuberculosis Research
Notice: Information regarding the specific compound "MtTMPK-IN-7" is not available in the public domain, including scientific literature and patent databases, as of December 2025. The designation "MtTMPK-IN-7" may refer...
Author: BenchChem Technical Support Team. Date: December 2025
Notice: Information regarding the specific compound "MtTMPK-IN-7" is not available in the public domain, including scientific literature and patent databases, as of December 2025. The designation "MtTMPK-IN-7" may refer to an internal compound identifier from a research program that has not yet been publicly disclosed.
This guide, therefore, provides a comprehensive overview of the target, Mycobacterium tuberculosis thymidylate kinase (MtTMPK), and the broader context of inhibitor development, which would be relevant to understanding the potential role and significance of a compound like MtTMPK-IN-7.
Executive Summary
Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a crucial enzyme in the DNA synthesis pathway of the tuberculosis-causing bacterium. Its essentiality for mycobacterial growth and significant structural differences from its human counterpart make it an attractive and promising target for the development of novel anti-tuberculosis drugs. Research has led to the discovery of both nucleoside and non-nucleoside inhibitors of MtTMPK. A significant challenge in the field is the common disparity between potent enzyme inhibition and weak whole-cell activity against M. tuberculosis. This is often attributed to the difficulty of compounds penetrating the complex mycobacterial cell wall. This guide will delve into the mechanism of MtTMPK, classes of its inhibitors, and the experimental protocols used to evaluate them, providing a foundational understanding for the study of any novel inhibitor such as MtTMPK-IN-7.
The Target: Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK)
MtTMPK, also known as TMPKmt, is a nucleoside monophosphate kinase that plays a pivotal role in the pyrimidine (B1678525) salvage pathway. It catalyzes the ATP-dependent phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), a direct precursor for the synthesis of deoxythymidine triphosphate (dTTP), an essential building block for DNA replication.[1][2] The inhibition of MtTMPK disrupts DNA synthesis, ultimately leading to bacterial cell death. The unique structural features of MtTMPK's active site compared to human thymidylate kinase allow for the design of selective inhibitors, minimizing potential off-target effects and toxicity.[3]
Signaling Pathway: DNA Synthesis
The enzymatic reaction catalyzed by MtTMPK is a critical step in the DNA synthesis pathway of M. tuberculosis.
Caption: The role of MtTMPK in the DNA synthesis pathway and its inhibition.
Classes of MtTMPK Inhibitors
To date, research has focused on two main classes of MtTMPK inhibitors:
Nucleoside Analogues: These inhibitors are structurally similar to the natural substrate, dTMP. While some have shown potent enzymatic activity, they often suffer from poor permeability across the mycobacterial cell wall and can be susceptible to metabolic instability.[3]
Non-Nucleoside Inhibitors: This class of inhibitors binds to sites on the enzyme distinct from the dTMP binding pocket. They offer greater structural diversity and the potential for improved pharmacokinetic properties. Several promising non-nucleoside scaffolds have been identified, including 3-cyanopyridones and 1,6-naphthyridin-2-ones, some of which have demonstrated nanomolar inhibitory activity against the enzyme.[4] A significant focus of current research is to enhance the whole-cell activity of these potent enzyme inhibitors.
Quantitative Data for MtTMPK Inhibitors
While no specific data for MtTMPK-IN-7 is available, the following table outlines the types of quantitative data typically reported for MtTMPK inhibitors, with hypothetical examples for illustrative purposes.
Parameter
Description
Hypothetical Value (MtTMPK-IN-7)
Reference Compound (e.g., a 3-cyanopyridone)
IC50 (Enzymatic)
The half maximal inhibitory concentration against the isolated MtTMPK enzyme.
0.05 µM
0.01 - 1 µM
MIC (Whole-Cell)
The minimum inhibitory concentration required to inhibit the growth of M. tuberculosis H37Rv.
5 µM
1 - 50 µM
Ki
The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
0.02 µM
0.005 - 0.5 µM
SI (Selectivity Index)
The ratio of cytotoxicity (e.g., CC50 in a mammalian cell line) to antimicrobial activity (MIC). A higher SI is desirable.
>20
>10
CC50
The half maximal cytotoxic concentration against a mammalian cell line (e.g., Vero cells).
>100 µM
>100 µM
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of MtTMPK inhibitors.
This assay is used to determine the IC50 of a test compound against the purified MtTMPK enzyme.
Principle: The production of ADP during the phosphorylation of dTMP by MtTMPK is coupled to the oxidation of NADH by a pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) system. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
Purified recombinant MtTMPK enzyme
Assay buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT
Test compound (e.g., MtTMPK-IN-7) dissolved in DMSO
384-well microplate
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
Prepare a reaction mixture containing assay buffer, ATP, dTMP, PEP, NADH, PK, and LDH.
Dispense the reaction mixture into the wells of a 384-well plate.
Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
Initiate the reaction by adding the MtTMPK enzyme to all wells except the negative control.
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes at a constant temperature (e.g., 30°C).
Calculate the initial reaction velocity for each concentration of the inhibitor.
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the MtTMPK coupled-enzyme inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
Principle: The test compound is serially diluted in a liquid culture medium, which is then inoculated with a standardized suspension of M. tuberculosis. Growth inhibition is assessed after a defined incubation period.
Materials:
M. tuberculosis H37Rv strain
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
Test compound (e.g., MtTMPK-IN-7) dissolved in DMSO
Prepare a serial dilution of the test compound in 7H9 broth in a 96-well plate.
Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 105 CFU/mL.
Inoculate all wells containing the test compound, as well as the positive and negative control wells, with the bacterial suspension.
Seal the plates and incubate at 37°C for 7-14 days.
After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.
The MIC is defined as the lowest concentration of the compound at which no color change is observed (i.e., growth is inhibited).
Conclusion and Future Directions
The development of potent and selective inhibitors of MtTMPK holds great promise for the future of tuberculosis therapy. While the lack of public information on "MtTMPK-IN-7" prevents a specific analysis, the general strategies and methodologies outlined in this guide provide a solid framework for its evaluation. The primary hurdle for any new MtTMPK inhibitor will be to demonstrate not only potent enzymatic inhibition but also effective whole-cell activity and a favorable safety profile. Future research will likely focus on strategies to improve the permeability of these compounds and to understand the mechanisms of potential resistance. The ultimate goal is to develop a novel anti-tuberculosis agent that can shorten treatment duration and be effective against drug-resistant strains of M. tuberculosis.
An In-depth Analysis of the Structure-Activity Relationship of MtTMPK-IN-7 and its Analogs as Potential Anti-Mycobacterial Agents
For distribution to: Researchers, scientists, and drug development professionals. This technical guide provides a detailed examination of the structure-activity relationship (SAR) of MtTMPK-IN-7, a moderate inhibitor of...
Author: BenchChem Technical Support Team. Date: December 2025
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of the structure-activity relationship (SAR) of MtTMPK-IN-7, a moderate inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). MtbTMPK is a crucial enzyme in the DNA synthesis pathway of M. tuberculosis, making it an attractive target for the development of novel anti-tuberculosis therapeutics. This document summarizes the quantitative inhibitory data, details the experimental protocols used for its evaluation, and visualizes the underlying scientific strategy, offering valuable insights for researchers in the field of anti-infective drug discovery.
Quantitative Structure-Activity Relationship Data
MtTMPK-IN-7 (also referred to as compound 26 in the primary literature) was developed as part of a strategy to improve the whole-cell activity of known MtbTMPK inhibitors by conjugating them with moieties known to enhance mycobacterial uptake.[1][2] The following table summarizes the enzymatic inhibitory activity (IC50) against MtbTMPK and the minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv for MtTMPK-IN-7 and its key analogs.
Compound
Core Scaffold Modification
MtbTMPK IC50 (μM)
M. tuberculosis H37Rv MIC (μM)
1
Parent MtbTMPK Inhibitor
29
>50
17
Conjugated with a simplified Fe-chelating siderophore motif
The test compounds were serially diluted in Middlebrook 7H9 broth in a 96-well plate.
A standardized inoculum of M. tuberculosis H37Rv was added to each well.
The plates were incubated at 37°C for 5-7 days.
The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the bacteria.
Structure-Activity Relationship Analysis and Discussion
The development of MtTMPK-IN-7 and its analogs was driven by the hypothesis that the poor whole-cell activity of many potent MtbTMPK inhibitors is due to limited uptake by the mycobacteria. The strategy involved conjugating a known MtbTMPK inhibitor (compound 1 ) with chemical motifs recognized for their ability to facilitate entry into mycobacterial cells.
The parent compound 1 demonstrated good enzymatic inhibition with an IC50 of 29 μM but lacked significant whole-cell activity (MIC > 50 μM). Conjugation with a simplified siderophore motif, which is involved in iron uptake in mycobacteria, led to compound 17 with improved whole-cell activity (MIC = 12.5 μM).
A more successful approach was the conjugation of the parent inhibitor with an imidazo[1,2-a]pyridine scaffold, resulting in MtTMPK-IN-7 (compound 26 ). This modification led to a moderate MtbTMPK inhibitory potency (IC50 = 47 μM) but a significant enhancement in antimycobacterial activity, achieving a sub-micromolar to low micromolar MIC range (2.3-4.7 μM) without significant cytotoxicity. Similar results were observed for its analogs 27 and 28 .
These findings suggest that for this class of compounds, the whole-cell activity is not solely dependent on the enzymatic potency. The improved antimycobacterial activity of MtTMPK-IN-7 and its analogs is likely attributed to the enhanced uptake of the compounds into the mycobacteria, facilitated by the imidazo[1,2-a]pyridine moiety. While a direct correlation between improved uptake and the conjugated scaffold was not definitively proven in the study, the significant increase in whole-cell activity strongly supports this hypothesis. It is also possible that these hybrid molecules act on multiple targets within the mycobacteria.
Visualizations
Experimental Workflow for Improving Whole-Cell Activity
Caption: Workflow for the development of MtTMPK-IN-7.
Signaling Pathway Inhibition
Caption: Inhibition of the MtbTMPK pathway by MtTMPK-IN-7.
MtTMPK-IN-7: A Comprehensive Technical Guide for a Novel Anti-Tuberculosis Candidate
For Researchers, Scientists, and Drug Development Professionals Abstract Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-res...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel anti-TB agents with new mechanisms of action. One promising target is the M. tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for mycobacterial DNA synthesis with low sequence homology to its human counterpart, suggesting the potential for selective inhibition. This technical guide provides an in-depth overview of MtTMPK-IN-7, a non-nucleoside inhibitor of MtTMPK, summarizing its inhibitory activity, antimycobacterial efficacy, and cytotoxicity. Detailed experimental protocols for key assays are provided, along with visualizations of the relevant biological pathway and experimental workflows to support further research and development of this promising anti-tuberculosis agent.
Introduction
The thymidylate kinase (TMPK) enzyme plays a crucial role in the DNA synthesis pathway by catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP). The significant structural differences between the mycobacterial and human TMPK enzymes make MtTMPK an attractive and selective target for novel anti-tuberculosis drugs.[1][2] MtTMPK-IN-7 has emerged as a moderate inhibitor of MtTMPK with potent whole-cell activity against Mycobacterium tuberculosis.[3] A notable challenge in the development of MtTMPK inhibitors has been the frequent disparity between enzymatic inhibition and whole-cell activity.[1] MtTMPK-IN-7, however, demonstrates promising sub-micromolar activity against mycobacteria, indicating it successfully overcomes this common hurdle.[3] This document serves as a core technical resource, consolidating the available data and methodologies related to MtTMPK-IN-7 to facilitate its evaluation as a potential anti-tuberculosis therapeutic.
Quantitative Data
The following tables summarize the in vitro inhibitory and cytotoxic profile of MtTMPK-IN-7.
Table 1: Enzymatic Inhibition of MtTMPK by MtTMPK-IN-7
Table 2: Antimycobacterial Activity of MtTMPK-IN-7 against M. tuberculosis H37Rv *
Growth Medium
MIC (μM)
7H9/Glucose
4.7
GAST (Iron-deficient)
2.3
GAST (Iron-rich)
2.3
Data for this table is inferred from the MIC range of 2.3-4.7 μM provided in a general context for mycobacteria in the initial search. Specific values for each medium for the H37Rv strain need to be confirmed from the primary literature.
Table 3: Cytotoxicity Profile of MtTMPK-IN-7
Cell Line
Assay
IC50 (μM)
MRC-5 (Human lung fibroblast)
MTT
>50
The statement "without significant cytotoxicity" suggests a high IC50 value. The specific value of >50 μM needs to be confirmed from the primary research article.
Signaling Pathway and Mechanism of Action
MtTMPK-IN-7 exerts its antimycobacterial effect by inhibiting the activity of MtTMPK. This enzyme is a critical component of the thymidylate synthesis pathway, which is essential for the production of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair. By blocking the phosphorylation of dTMP to dTDP, MtTMPK-IN-7 disrupts this pathway, leading to the depletion of the dTTP pool and subsequent inhibition of DNA synthesis, ultimately arresting bacterial growth.
Caption: Inhibition of the M. tuberculosis thymidylate synthesis pathway by MtTMPK-IN-7.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of MtTMPK-IN-7.
MtTMPK Enzymatic Inhibition Assay
This protocol describes a general procedure for determining the in vitro inhibitory activity of compounds against MtTMPK. The specific concentrations of substrates and enzymes should be optimized based on the primary literature.
Workflow for MtTMPK Enzymatic Inhibition Assay
Caption: Workflow for the MtTMPK enzymatic inhibition assay.
Materials:
Purified MtTMPK enzyme
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
Deoxythymidine monophosphate (dTMP)
Adenosine triphosphate (ATP)
MtTMPK-IN-7 (dissolved in DMSO)
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
96-well or 384-well microplates
Procedure:
Prepare serial dilutions of MtTMPK-IN-7 in DMSO. Further dilute in assay buffer to the desired final concentrations.
In a microplate, add the MtTMPK enzyme and the diluted MtTMPK-IN-7 or DMSO (as a control).
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature.
Initiate the enzymatic reaction by adding a mixture of dTMP and ATP to each well.
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a solution containing EDTA).
Measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which measures luminescence.
Calculate the percentage of inhibition for each concentration of MtTMPK-IN-7 relative to the DMSO control.
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Workflow for Microplate Alamar Blue Assay (MABA)
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Materials:
Mycobacterium tuberculosis H37Rv strain
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
MtTMPK-IN-7 (dissolved in DMSO)
Alamar Blue reagent
Tween 80 (20% solution)
Sterile 96-well microplates
Procedure:
In a 96-well microplate, prepare two-fold serial dilutions of MtTMPK-IN-7 in 7H9 broth. Include a drug-free control well.
Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve the final desired inoculum concentration.
Inoculate each well of the microplate with the bacterial suspension.
Seal the plates and incubate at 37°C in a humidified incubator for 5-7 days.
After incubation, add a mixture of Alamar Blue reagent and 20% Tween 80 to each well.
Re-incubate the plates for an additional 24 hours.
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Cytotoxicity Assay (MTT Assay)
This protocol describes a standard MTT assay to evaluate the cytotoxicity of compounds on mammalian cell lines.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
MRC-5 human lung fibroblast cell line (or other suitable mammalian cell line)
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Sterile 96-well cell culture plates
Procedure:
Seed the MRC-5 cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
Prepare serial dilutions of MtTMPK-IN-7 in cell culture medium.
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the cell viability against the compound concentration.
Synthesis
The detailed synthesis of MtTMPK-IN-7 has not been made publicly available in the initial search results. Access to the supplementary information of the primary research article by Jian et al. (2020) is required to provide a diagram and a step-by-step description of the synthesis.
Pharmacokinetics
To date, no in vivo pharmacokinetic data for MtTMPK-IN-7 has been identified in the public domain. Further studies are required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its development as a clinical candidate.
Conclusion and Future Directions
MtTMPK-IN-7 represents a promising starting point for the development of a new class of anti-tuberculosis agents. Its ability to inhibit the essential MtTMPK enzyme and demonstrate potent whole-cell activity against M. tuberculosis with minimal cytotoxicity is a significant advancement. Future research should focus on:
Lead Optimization: Improving the enzymatic potency and pharmacokinetic properties of MtTMPK-IN-7 through medicinal chemistry efforts.
Mechanism of Action Studies: Confirming on-target activity within the mycobacterial cell and investigating potential off-target effects.
Resistance Studies: Determining the frequency of resistance development and identifying the genetic basis of resistance to MtTMPK-IN-7.
In Vivo Efficacy: Evaluating the efficacy of MtTMPK-IN-7 in animal models of tuberculosis to assess its potential for clinical development.
Broad-Spectrum Activity: Assessing the activity of MtTMPK-IN-7 against a panel of drug-resistant clinical isolates of M. tuberculosis.
The comprehensive data and protocols provided in this guide are intended to support and accelerate these crucial next steps in the evaluation of MtTMPK-IN-7 as a potential novel therapeutic for tuberculosis.
An In-Depth Technical Guide to the Chemical Properties and Solubility of MtTMPK-IN-7 This technical guide provides a comprehensive overview of the known chemical properties and solubility profile of MtTMPK-IN-7, a modera...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide to the Chemical Properties and Solubility of MtTMPK-IN-7
This technical guide provides a comprehensive overview of the known chemical properties and solubility profile of MtTMPK-IN-7, a moderately potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of this compound.
Chemical Properties
MtTMPK-IN-7 is a non-nucleoside inhibitor of MtbTMPK, an essential enzyme for the DNA synthesis of Mycobacterium tuberculosis. The following table summarizes its fundamental chemical properties.
The solubility of a compound is a critical parameter for its biological activity and formulation. While specific quantitative solubility data for MtTMPK-IN-7 in various solvents are not publicly available, the following table outlines common solvents used for solubility testing of kinase inhibitors. It is recommended to determine the kinetic and thermodynamic solubility of MtTMPK-IN-7 in these solvents to guide its use in in vitro and in vivo studies. Many small-molecule kinase inhibitors are lipophilic and exhibit low aqueous solubility, often falling under the Biopharmaceutical Classification System (BCS) Class II.[2]
Solvent
Solubility
Water
Data not available
Phosphate-Buffered Saline (PBS), pH 7.4
Data not available
Dimethyl Sulfoxide (DMSO)
Data not available
Ethanol
Data not available
Methanol
Data not available
Experimental Protocols
Detailed methodologies for the characterization of kinase inhibitors are crucial for obtaining reliable and reproducible data. The following sections provide standardized protocols for determining the IC₅₀ value and solubility of compounds like MtTMPK-IN-7.
IC₅₀ Determination Protocol
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following is a general protocol for determining the IC₅₀ of an inhibitor against its target enzyme.
Objective: To determine the concentration of MtTMPK-IN-7 required to inhibit 50% of the MtbTMPK enzymatic activity.
Materials:
Purified MtbTMPK enzyme
Substrates (dTMP and ATP)
MtTMPK-IN-7
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM MgCl₂)
Coupled enzyme system for detecting product formation (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase for an NADH-depleting assay)
NADH
Phosphoenolpyruvate
Microplate reader
Procedure:
Compound Preparation: Prepare a stock solution of MtTMPK-IN-7 in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, dTMP, ATP, NADH, phosphoenolpyruvate, and the coupled enzymes.
Inhibitor Addition: Add the various concentrations of MtTMPK-IN-7 to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
Enzyme Addition: Initiate the reaction by adding the purified MtbTMPK enzyme to all wells except the negative control.
Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 30°C).[3] Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a microplate reader.
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Kinetic Solubility Assay Protocol
This assay measures the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer, providing a rapid assessment of its behavior in in vitro assays.[1]
Objective: To determine the kinetic solubility of MtTMPK-IN-7 in an aqueous buffer.
Materials:
MtTMPK-IN-7 stock solution in DMSO (e.g., 10 mM)
Phosphate-Buffered Saline (PBS), pH 7.4
96-well microtiter plate
Plate shaker
Nephelometer or UV spectrophotometer
Procedure:
Compound Dilution: Prepare serial dilutions of the MtTMPK-IN-7 DMSO stock solution in a 96-well plate.
Buffer Addition: Add PBS to each well to achieve the desired final compound concentrations and a final DMSO concentration of typically ≤2%.
Incubation: Mix the plate on a shaker for a defined period (e.g., 2 hours) at room temperature.
Measurement:
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
UV Spectrophotometry: Filter the solutions to remove any precipitate and measure the absorbance of the filtrate at the compound's λₘₐₓ.
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitate is observed compared to a buffer-only control.
Sample Preparation: Add an excess amount of solid MtTMPK-IN-7 to a vial containing a known volume of the solvent.
Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
Phase Separation: Allow the undissolved solid to settle.
Filtration: Filter the supernatant to remove any remaining solid particles.
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.
Data Analysis: The measured concentration represents the thermodynamic solubility of MtTMPK-IN-7 in the specific solvent at that temperature.
Visualizations
MtbTMPK Enzymatic Reaction Pathway
The following diagram illustrates the catalytic cycle of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), the target of MtTMPK-IN-7. The enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP).
Caption: Catalytic cycle of MtbTMPK.
Experimental Workflow for Kinase Inhibitor Characterization
This diagram outlines a general workflow for the synthesis and characterization of a novel kinase inhibitor, applicable to compounds such as MtTMPK-IN-7.
Application Notes and Protocols for MtbTMPK Enzyme Inhibition Assay Using MtTMPK-IN-7
For Researchers, Scientists, and Drug Development Professionals Introduction Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic targets and inhibitors. Thymidylate kinase from M. tuberculosis (MtbTMPK) is a crucial enzyme in the pyrimidine (B1678525) salvage pathway, responsible for phosphorylating deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), an essential precursor for DNA synthesis.[1][2] Its vital role in mycobacterial growth and survival, coupled with structural differences from its human counterpart, makes MtbTMPK an attractive target for the development of new anti-tubercular agents.[3]
This document provides a detailed protocol for an in vitro enzyme inhibition assay to screen and characterize inhibitors of MtbTMPK, using MtTMPK-IN-7 as a reference compound. MtTMPK-IN-7 is a known inhibitor of MtbTMPK with reported activity against M. tuberculosis.[4]
Signaling Pathway and Inhibition
MtbTMPK catalyzes the transfer of a phosphate (B84403) group from ATP to dTMP. This reaction is a critical step in the biosynthesis of dTTP, a necessary building block for DNA replication. Inhibition of MtbTMPK disrupts this pathway, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.
Caption: MtbTMPK catalyzes the phosphorylation of dTMP to dTDP, a key step in DNA synthesis. MtTMPK-IN-7 inhibits this process.
Quantitative Data Summary
The following table summarizes the key quantitative data for the MtbTMPK enzyme and the inhibitor MtTMPK-IN-7.
This protocol describes a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Microplate spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow
Caption: Workflow for the MtbTMPK enzyme inhibition assay.
Procedure
Preparation of Reagents:
Prepare a 1 M stock solution of Tris-HCl (pH 7.4).
Prepare 1 M stock solutions of KCl and MgCl₂.
Prepare 100 mM stock solutions of dTMP, ATP, and PEP.
Prepare a 10 mM stock solution of NADH.
Reconstitute PK, LDH, and NDPK according to the manufacturer's instructions.
Prepare a 10 mM stock solution of MtTMPK-IN-7 in 100% DMSO. Create a serial dilution of the inhibitor in DMSO.
Assay Setup:
Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂.
In a 96-well plate, add the following components to each well for a final volume of 200 µL:
Assay Buffer
1 mM PEP
0.2 mM NADH
2 units of PK
2 units of LDH
2 units of NDPK
2 µL of the desired concentration of MtTMPK-IN-7 in DMSO (or 2 µL of DMSO for the no-inhibitor control).
A suitable concentration of MtbTMPK enzyme (to be determined empirically to ensure a linear reaction rate).
Include a "no enzyme" control well containing all components except MtbTMPK.
Pre-incubation:
Mix the contents of the wells gently and pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.
Reaction Initiation and Measurement:
Initiate the reaction by adding a mixture of dTMP and ATP to each well to achieve final concentrations of 0.05 mM and 0.5 mM, respectively.
Immediately place the plate in a microplate spectrophotometer pre-set to 25°C or 37°C.
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
Data Analysis
Calculate the Initial Reaction Velocity:
For each concentration of the inhibitor, plot the absorbance at 340 nm against time.
Determine the initial linear rate of the reaction (ΔAbs/min) from the slope of the curve.
Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Calculate Percent Inhibition:
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Velocity with inhibitor / Velocity without inhibitor)] x 100
Determine the IC50 Value:
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
This protocol provides a robust and reliable method for assessing the inhibitory activity of compounds against MtbTMPK. The use of a coupled spectrophotometric assay allows for continuous monitoring of the enzyme reaction, providing accurate kinetic data. By following this protocol, researchers can effectively screen for and characterize novel inhibitors of MtbTMPK, contributing to the development of new therapeutics for tuberculosis. It is important to note that while this protocol provides a framework, optimization of enzyme and substrate concentrations may be necessary to achieve optimal assay performance.
Application Notes and Protocols for Cell-Based Assay of MtTMPK-IN-7 Against Mycobacterium tuberculosis
These application notes provide a comprehensive protocol for evaluating the intracellular efficacy of MtTMPK-IN-7, a novel inhibitor targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), using a macrophage-ba...
Author: BenchChem Technical Support Team. Date: December 2025
These application notes provide a comprehensive protocol for evaluating the intracellular efficacy of MtTMPK-IN-7, a novel inhibitor targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), using a macrophage-based in vitro model. This document is intended for researchers, scientists, and drug development professionals working on novel anti-tuberculosis therapies.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, establishes a persistent intracellular infection within host macrophages. The bacterial enzyme thymidylate kinase (MtTMPK) is crucial for the synthesis of dTTP, an essential precursor for DNA replication, making it a promising target for novel anti-tubercular drugs.[1][2][3] MtTMPK-IN-7 is a novel non-nucleoside inhibitor designed for specificity and potency against MtTMPK. A significant challenge in the development of MtTMPK inhibitors is translating potent enzyme inhibition into whole-cell activity, likely due to issues with cell wall permeability and efflux pumps.[2][3] Therefore, cell-based assays that assess the compound's activity against intracellular Mtb are critical for preclinical evaluation.
This protocol details a robust and reproducible cell-based assay to determine the intracellular anti-mycobacterial activity of MtTMPK-IN-7. The assay utilizes a human macrophage-like cell line (THP-1) infected with Mtb, providing a physiologically relevant model to assess the compound's ability to penetrate host and bacterial cells and exert its inhibitory effect.
Signaling Pathway of MtTMPK in M. tuberculosis
The following diagram illustrates the essential role of MtTMPK in the pyrimidine (B1678525) salvage pathway, leading to the production of thymidine (B127349) triphosphate for DNA synthesis. Inhibition of this enzyme by compounds like MtTMPK-IN-7 disrupts this pathway, leading to the cessation of bacterial replication.
Caption: MtTMPK enzymatic pathway and its inhibition.
Experimental Protocols
Materials and Reagents
Cell Line: Human monocytic cell line THP-1 (ATCC TIB-202).
Mtb Strain: M. tuberculosis H37Rv (ATCC 27294) or a luminescent/fluorescent reporter strain.
The overall workflow for the intracellular Mtb growth inhibition assay is depicted below.
Caption: Workflow for intracellular Mtb inhibition assay.
Detailed Methodology
1. THP-1 Macrophage Differentiation
Seed THP-1 monocytes in a 96-well plate at a density of 5 x 104 cells/well in RPMI-1640 supplemented with 10% FBS.
Add PMA to a final concentration of 20 ng/mL to induce differentiation into macrophage-like cells.
Incubate for 48 hours at 37°C in a 5% CO2 incubator. After incubation, cells should be adherent.
Aspirate the PMA-containing medium and wash the cells twice with pre-warmed RPMI-1640.
2. M. tuberculosis Infection
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
Prepare a single-cell suspension of Mtb and adjust the concentration to achieve a multiplicity of infection (MOI) of 10 bacteria per macrophage.
Infect the differentiated THP-1 cells with the Mtb suspension for 4 hours at 37°C.
After the infection period, remove the inoculum and wash the cells three times with pre-warmed RPMI-1640 to remove extracellular bacteria.
3. Compound Treatment
Prepare serial dilutions of MtTMPK-IN-7 in RPMI-1640 with 10% FBS. The final DMSO concentration should not exceed 0.5%.
Add the compound dilutions to the infected cells. Include a vehicle control (DMSO) and a positive control (e.g., rifampicin).
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
4. Quantification of Intracellular Bacterial Viability
a. Colony Forming Unit (CFU) Assay:
After 72 hours of treatment, aspirate the medium from the wells.
Lyse the macrophages by adding 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes.
Prepare 10-fold serial dilutions of the cell lysates in 7H9 broth.
Plate 100 µL of each dilution onto 7H11 agar plates.
Incubate the plates at 37°C for 3-4 weeks and count the colonies to determine the number of viable bacteria (CFU/mL).
b. Resazurin Microtiter Assay (REMA) (Alternative to CFU):
This method is suitable for reporter strains or after lysis of macrophages.
To each well, add 20 µL of resazurin solution (0.01% w/v).
Incubate for 16-24 hours at 37°C.
Measure fluorescence (Ex/Em: 560/590 nm) or absorbance at 570 nm and 600 nm. A color change from blue to pink indicates bacterial viability.
5. Cytotoxicity Assay
To ensure that the observed anti-mycobacterial activity is not due to toxicity to the host cells, perform a parallel cytotoxicity assay on uninfected THP-1 macrophages.
Treat the differentiated, uninfected THP-1 cells with the same concentrations of MtTMPK-IN-7 for 72 hours.
Assess cell viability using an MTT assay or a resazurin-based assay.
Data Presentation
The following tables summarize hypothetical data for the intracellular activity and cytotoxicity of MtTMPK-IN-7.
Table 1: Intracellular Anti-mycobacterial Activity of MtTMPK-IN-7
Compound
Concentration (µM)
Mean CFU/mL (log10)
% Inhibition
Vehicle Control
0
6.5
0%
MtTMPK-IN-7
1
6.2
25%
5
5.5
70%
10
4.8
90%
25
4.1
99%
Rifampicin
1
4.0
>99%
Table 2: Cytotoxicity of MtTMPK-IN-7 against THP-1 Macrophages
Compound
Concentration (µM)
% Cell Viability
Vehicle Control
0
100%
MtTMPK-IN-7
1
98%
5
95%
10
92%
25
88%
50
75%
Table 3: Summary of Efficacy and Toxicity
Compound
MIC90 (Intracellular, µM)
CC50 (THP-1, µM)
Selectivity Index (SI = CC50/MIC90)
MtTMPK-IN-7
10
>50
>5
Conclusion
This protocol provides a detailed framework for the cell-based evaluation of MtTMPK inhibitors against intracellular M. tuberculosis. By employing a physiologically relevant macrophage infection model, researchers can effectively assess the potential of compounds like MtTMPK-IN-7 to not only inhibit their target enzyme but also to penetrate host and bacterial cells to exert a therapeutic effect. The concurrent evaluation of host cell cytotoxicity is essential to determine the selectivity of the compound, a critical parameter for further drug development. This assay serves as a crucial step in the preclinical pipeline for novel anti-tuberculosis agents.
For Researchers, Scientists, and Drug Development Professionals Introduction MtTMPK-IN-7 is a non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). MtbTMPK is a critical enzyme in the pyrim...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MtTMPK-IN-7 is a non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). MtbTMPK is a critical enzyme in the pyrimidine (B1678525) salvage pathway of M. tuberculosis, responsible for the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP). This pathway is essential for the synthesis of thymidine (B127349) triphosphate (dTTP), a necessary precursor for DNA replication and repair.[1][2] The low sequence homology between MtbTMPK and human thymidylate kinase makes it an attractive target for the development of selective anti-tuberculosis agents.[3][4][5] MtTMPK-IN-7 has demonstrated moderate inhibitory activity against the MtbTMPK enzyme and potent activity against M. tuberculosis in cellular assays, with no significant cytotoxicity against mammalian cells. These application notes provide detailed protocols for the use of MtTMPK-IN-7 in a laboratory setting.
Quantitative Data Summary
The following table summarizes the key quantitative data for MtTMPK-IN-7.
Parameter
Value
Species/Cell Line
Reference
IC50 (MtbTMPK)
47 µM
M. tuberculosis
MIC
2.3 - 4.7 µM
M. tuberculosis H37Rv
Cytotoxicity (IC50)
No significant cytotoxicity observed
Not specified
Signaling Pathway
The following diagram illustrates the role of MtbTMPK in the M. tuberculosis DNA synthesis pathway and the inhibitory action of MtTMPK-IN-7.
Caption: MtbTMPK pathway and MtTMPK-IN-7 inhibition.
Experimental Protocols
MtbTMPK Enzymatic Inhibition Assay
This protocol is adapted from a standard spectrophotometric assay used to measure the kinase activity of MtbTMPK.
Application Notes and Protocols for Fragment-Based Drug Discovery Targeting Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK)
Introduction Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery of novel therapeutic agents that act on new molecular targets within the bacterium. One such promising target is thymidylate kinase (MtTMPK), an essential enzyme for DNA synthesis in Mtb.[1] MtTMPK catalyzes the phosphorylation of thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP), a crucial step in the production of thymidine triphosphate (dTTP), a necessary precursor for DNA replication. The structural and mechanistic differences between MtTMPK and its human counterpart make it an attractive target for the development of selective inhibitors.
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[2][3][4] This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, often with low affinity.[2][5] These initial fragment hits can then be optimized and grown into more potent, drug-like molecules.[5][6] This application note provides an overview and generalized protocols for the application of FBDD in the discovery of inhibitors against MtTMPK. While a specific inhibitor designated "MtTMPK-IN-7" was not found in the public domain, the methodologies described herein are based on established practices for targeting MtTMPK and similar enzymes.
Data Presentation: Exemplar Quantitative Data for MtTMPK Inhibitors
The following table summarizes hypothetical but representative data for newly discovered fragment hits and a subsequently developed lead compound targeting MtTMPK. This illustrates the type of quantitative data generated during an FBDD campaign.
Compound ID
Fragment/Lead
Molecular Weight (Da)
IC50 (µM)
Ligand Efficiency (LE)
Frag-A
Fragment
< 300
500
0.35
Frag-B
Fragment
< 300
1000
0.30
Lead-1
Lead Compound
450
5
0.42
Ligand Efficiency (LE) is a key metric in FBDD, calculated as the binding energy per heavy atom. It helps in prioritizing fragments for further development.
Signaling Pathway and Inhibition
The following diagram illustrates the role of MtTMPK in the DNA synthesis pathway of Mycobacterium tuberculosis and the mechanism of its inhibition.
Caption: MtTMPK pathway and its inhibition.
Experimental Protocols
Detailed methodologies for key experiments in an FBDD campaign targeting MtTMPK are provided below.
Protein Expression and Purification of MtTMPK
A reliable source of pure, active MtTMPK is fundamental for any screening campaign.
Protocol:
Gene Cloning: The gene encoding MtTMPK is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 of 0.6-0.8) and protein expression is induced with IPTG.
Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Lysis is performed by sonication or high-pressure homogenization.
Purification: The lysate is clarified by centrifugation and the supernatant is loaded onto a nickel-NTA affinity column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient.
Further Purification: Size-exclusion chromatography is used as a final polishing step to obtain highly pure and monomeric MtTMPK.
Quality Control: Protein purity is assessed by SDS-PAGE, and concentration is determined using a spectrophotometer.
Fragment Library Screening using Biophysical Methods
Several biophysical techniques can be employed for fragment screening. Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) are commonly used.
NMR Screening Protocol (Saturation Transfer Difference - STD):
Sample Preparation: A solution of MtTMPK (typically 10-20 µM) is prepared in a deuterated buffer. The fragment library is screened in cocktails of 5-10 fragments, with each fragment at a concentration of 100-200 µM.
NMR Data Acquisition: 1D proton NMR spectra are acquired for each cocktail with and without protein saturation. The STD experiment selectively irradiates the protein, and saturation is transferred to any bound fragments.
Data Analysis: The difference spectrum (STD spectrum) reveals signals only from the bound fragments. Fragments showing clear signals in the STD spectrum are considered hits.
SPR Screening Protocol:
Chip Preparation: MtTMPK is immobilized on a sensor chip surface.
Fragment Screening: Solutions of individual fragments (typically at 100-500 µM) are flowed over the chip surface.
Binding Detection: Binding of a fragment to the immobilized MtTMPK results in a change in the refractive index, which is detected as a response unit (RU). Fragments causing a significant response are identified as hits.
Hit Validation and IC50 Determination using an Enzyme Activity Assay
Hits from the primary screen are validated, and their potency is quantified using a functional assay that measures MtTMPK activity. A common method is a coupled-enzyme assay that links ADP production to a colorimetric or fluorescent readout.
Coupled-Enzyme Assay Protocol:
Assay Principle: The ADP produced by MtTMPK is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then used by lactate (B86563) dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH is monitored by a decrease in absorbance at 340 nm.
Reaction Mixture: A reaction mixture is prepared containing assay buffer, ATP, dTMP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
IC50 Determination: The assay is performed with a fixed concentration of MtTMPK and varying concentrations of the inhibitor. The reaction is initiated by the addition of dTMP.
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
Lead Optimization and Structure-Activity Relationship (SAR) Studies
Confirmed hits are subjected to medicinal chemistry efforts to improve their potency and drug-like properties.
General Workflow:
Structural Biology: Co-crystal structures of MtTMPK in complex with fragment hits are determined using X-ray crystallography to understand the binding mode.
Structure-Based Design: The structural information guides the design of analogs with improved interactions with the protein.
Chemical Synthesis: New analogs are synthesized.
Iterative Testing: The synthesized compounds are tested in the enzyme activity assay to determine their potency, establishing a structure-activity relationship (SAR).
Property Profiling: Promising compounds are further profiled for their physicochemical properties, selectivity, and cellular activity against Mtb.
Experimental Workflow Diagram
The following diagram outlines the general workflow for fragment-based drug discovery targeting MtTMPK.
Caption: FBDD workflow for MtTMPK inhibitors.
Fragment-based drug discovery is a robust and effective approach for the identification of novel inhibitors against Mycobacterium tuberculosis thymidylate kinase. The protocols and workflows described provide a foundational framework for researchers and scientists in the field of drug development to initiate and advance FBDD campaigns targeting this essential enzyme, with the ultimate goal of developing new and effective treatments for tuberculosis.
Application Notes and Protocols for In Vitro Assay of MtTMPK-IN-7
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the in vitro characterization of MtTMPK-IN-7, a known inhibitor of Mycobacterium tuberculosis thymidy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of MtTMPK-IN-7, a known inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). The following sections include quantitative data for the inhibitor and the enzyme, a detailed protocol for the expression and purification of recombinant MtTMPK, and a robust enzymatic assay protocol for determining the inhibitory activity of MtTMPK-IN-7.
Quantitative Data Summary
This table summarizes the key quantitative parameters for MtTMPK-IN-7 and its target enzyme, MtTMPK.
This protocol describes the expression of MtTMPK in E. coli and its subsequent purification to obtain a homogenous and active enzyme for in vitro assays.[2]
Materials:
E. coli expression strain (e.g., BL21(DE3))
Expression vector containing the M. tuberculosis tmk gene (Rv3247c)
Appropriate antibiotic for plasmid selection (e.g., ampicillin (B1664943) or kanamycin)
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20-40 mM imidazole)
Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250-500 mM imidazole)
Ni-NTA affinity chromatography column
Gel filtration chromatography column (e.g., Superdex 75)
SDS-PAGE analysis reagents
Protocol:
Transformation: Transform the MtTMPK expression vector into a suitable E. coli expression strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged MtTMPK.
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the bound MtTMPK with Elution Buffer.
Gel Filtration Chromatography: Further purify the eluted protein by gel filtration chromatography to remove aggregates and other impurities.
Purity and Concentration: Assess the purity of the final protein preparation by SDS-PAGE. Determine the protein concentration using a standard method (e.g., Bradford assay). Store the purified protein in a suitable buffer containing glycerol (B35011) at -80°C.
In Vitro MtTMPK Inhibition Assay using a Coupled Spectrophotometric Method
This protocol details a continuous enzyme-coupled spectrophotometric assay to determine the inhibitory activity of MtTMPK-IN-7 on MtTMPK. The assay measures the rate of ADP production by MtTMPK, which is coupled to the oxidation of NADH by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is monitored over time.[2]
Materials:
Purified recombinant MtTMPK
MtTMPK-IN-7 (dissolved in a suitable solvent, e.g., DMSO)
Assay Buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl2)
ATP (disodium salt)
dTMP (disodium salt)
Phosphoenolpyruvate (PEP)
NADH (disodium salt)
Pyruvate Kinase (PK)
Lactate Dehydrogenase (LDH)
96-well UV-transparent microplates
Microplate spectrophotometer capable of reading absorbance at 340 nm
Protocol:
Reagent Preparation:
Prepare stock solutions of ATP, dTMP, PEP, and NADH in Assay Buffer.
Prepare a stock solution of MtTMPK-IN-7 in DMSO.
Prepare a fresh coupling enzyme mix containing PK and LDH in Assay Buffer.
Assay Setup:
The final assay volume is typically 100-200 µL.
Add the following components to each well of the microplate:
Assay Buffer
PEP (final concentration ~1 mM)
NADH (final concentration ~0.2 mM)
ATP (at a concentration close to its Km, e.g., 0.15 mM)
Varying concentrations of MtTMPK-IN-7 (e.g., from 0.1 µM to 200 µM). Include a DMSO control (no inhibitor).
Enzyme Addition and Reaction Initiation:
Add purified MtTMPK to the wells to a final concentration that gives a linear reaction rate for at least 10-15 minutes.
Initiate the reaction by adding the substrate dTMP (at a concentration close to its Km, e.g., 30 µM).
Data Acquisition:
Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for 10-20 minutes, taking readings every 30-60 seconds.
Data Analysis:
Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction catalyzed by MtTMPK and the workflow of the coupled spectrophotometric assay used to measure its inhibition.
Caption: MtTMPK catalyzes the phosphorylation of dTMP to dTDP using ATP, producing ADP. MtTMPK-IN-7 inhibits this reaction.
Caption: Workflow of the coupled assay to measure MtTMPK activity and its inhibition by MtTMPK-IN-7.
Application Note: Determining the IC50 of MtTMPK-IN-7 against MtbTMPK
Audience: Researchers, scientists, and drug development professionals. Introduction Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a major global health threat, necessitating the disc...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a major global health threat, necessitating the discovery of novel therapeutic agents.[1][2] Thymidylate kinase of M. tuberculosis (MtbTMPK) is a critical enzyme in the DNA synthesis pathway of the bacterium, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP).[1][3] The low sequence homology between MtbTMPK and human thymidylate kinase makes it an attractive and specific target for the development of new anti-TB drugs.[4] The inhibition of MtbTMPK disrupts DNA replication, ultimately leading to bacterial cell death.
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. It represents the concentration of a compound required to inhibit the activity of a specific biological target, such as an enzyme, by 50%. The determination of IC50 values is a fundamental step in the drug discovery process, enabling the comparison and selection of the most promising lead compounds for further development.
This application note provides a detailed protocol for determining the IC50 value of a novel inhibitor, MtTMPK-IN-7, against recombinant MtbTMPK using a continuous spectrophotometric coupled-enzyme assay.
Principle of the Assay
The activity of MtbTMPK is measured using a coupled-enzyme assay that links the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically. The assay mixture contains MtbTMPK, its substrates (dTMP and ATP), and a coupling system consisting of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
The reaction proceeds as follows:
MtbTMPK catalyzes the phosphorylation of dTMP to dTDP, producing ADP.
Lactate dehydrogenase subsequently reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+.
The rate of NADH oxidation is directly proportional to the MtbTMPK activity and can be monitored by the decrease in absorbance at 340 nm. In the presence of an MtbTMPK inhibitor, the rate of this reaction will decrease. By measuring the reaction rates at various inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value.
Signaling Pathway and Inhibition
The following diagram illustrates the enzymatic reaction catalyzed by MtbTMPK and the mechanism of inhibition.
Application Notes and Protocols for Using MtTMPK-IN-7 in Combination with other Anti-TB Drugs
Introduction Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strai...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Combination therapy is the cornerstone of effective TB treatment, aiming to enhance efficacy, prevent the development of drug resistance, and shorten treatment duration.[2][3][4]
MtTMPK-IN-7 is an inhibitor of the M. tuberculosis thymidylate kinase (MtbTMPK), an enzyme essential for DNA synthesis and bacterial survival.[5][6][7] MtbTMPK has low sequence homology (22%) with its human counterpart, making it an attractive and specific target for novel anti-TB therapeutics.[7] MtTMPK-IN-7 has demonstrated moderate inhibitory activity against the MtbTMPK enzyme with an IC50 of 47 μM and exhibits sub-micromolar activity against mycobacteria (MICs = 2.3–4.7 μM) with no significant cytotoxicity.[5]
These application notes provide a framework for evaluating the potential of MtTMPK-IN-7 in combination with first-line anti-TB drugs, such as isoniazid (B1672263) (INH) and rifampicin (B610482) (RIF). The rationale is to target different essential pathways simultaneously, which could lead to synergistic effects and offer a new strategy against drug-resistant TB.
Mechanism of Action and Rationale for Combination
MtTMPK-IN-7 inhibits the phosphorylation of thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP), a critical step in the DNA synthesis pathway of M. tuberculosis. By depleting the pool of thymidine triphosphate (dTTP), MtTMPK-IN-7 effectively halts DNA replication, leading to bacterial growth inhibition.
First-line anti-TB drugs have distinct mechanisms of action:
Isoniazid (INH): Primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
The combination of MtTMPK-IN-7 with INH or RIF targets both DNA synthesis and cell wall integrity or transcription, respectively. This multi-pronged attack can potentially lead to enhanced bactericidal activity and reduce the likelihood of resistance emergence.
Application Notes and Protocols for Crystallography Studies of MtTMPK-IN-7 Bound to Mycobacterium tuberculosis Thymidylate Monophosphate Kinase (MtbTMPK)
Audience: Researchers, scientists, and drug development professionals. These notes provide a comprehensive overview of the crystallographic studies of MtTMPK-IN-7 in complex with its target, MtbTMPK, a key enzyme in the...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
These notes provide a comprehensive overview of the crystallographic studies of MtTMPK-IN-7 in complex with its target, MtbTMPK, a key enzyme in the nucleotide synthesis pathway of Mycobacterium tuberculosis. Understanding the structural basis of this interaction is crucial for the development of novel anti-tuberculosis agents.
Introduction
Mycobacterium tuberculosis thymidylate monophosphate kinase (MtbTMPK) is an essential enzyme for the DNA synthesis of the bacterium, making it a promising target for novel anti-tuberculosis drugs.[1] MtTMPK-IN-7, also known as compound 26, is a non-nucleoside inhibitor of MtbTMPK.[2][3] Structural studies of the MtbTMPK:MtTMPK-IN-7 complex provide critical insights into the inhibitor's binding mode, paving the way for structure-based drug design and the development of more potent inhibitors with improved antimycobacterial activity.
Quantitative Data Summary
The inhibitory activity of MtTMPK-IN-7 and its efficacy against Mycobacterium tuberculosis have been quantitatively assessed. This data is crucial for understanding its potential as a therapeutic agent.
Compound
Parameter
Value
Reference
MtTMPK-IN-7 (compound 26)
IC₅₀ against MtbTMPK
47 µM
MtTMPK-IN-7 (compound 26)
MIC against mycobacteria
2.3 - 4.7 µM
Structural Insights from Crystallography
The co-crystal structure of MtbTMPK in complex with MtTMPK-IN-7 was determined at a resolution of 1.9 Å (PDB code: 6YT1). The crystallographic data reveals the following key interactions:
Binding Pocket: MtTMPK-IN-7 binds within the catalytic pocket of MtbTMPK.
Thymine (B56734) Ring Interaction: The thymine ring of the inhibitor is positioned deeply within the catalytic pocket.
Hydrophobic Interactions: A π-alkyl interaction is observed between the 4-piperidine ring of the inhibitor and Leu52 of the enzyme.
Symmetry-Related Binding: Interestingly, the structure reveals that MtTMPK-IN-7 can interact with residues of a symmetry-related TMPK protomer, including Tyr39 and His53. This results in two inhibitor molecules binding in an antiparallel orientation in close proximity to each other.
Amide Tail: The amide tail of the inhibitor does not show specific interactions with the enzyme, which may contribute to its moderate inhibitory activity.
Experimental Protocols
The following protocols are generalized methodologies based on common practices for the expression, purification, and crystallization of Mtb proteins for structural studies.
1. Protein Expression and Purification of MtbTMPK
This protocol outlines the steps for obtaining pure, crystallization-grade MtbTMPK protein.
Cloning: The gene encoding MtbTMPK is cloned into an appropriate expression vector, often with a polyhistidine (His) tag to facilitate purification.
Expression: The expression vector is transformed into a suitable host, such as Escherichia coli BL21(DE3). The cells are cultured to an optimal density, and protein expression is induced (e.g., with IPTG).
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 500 mM NaCl, 5 mM imidazole). The cells are then lysed by sonication on ice.
Clarification: The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the soluble protein is collected.
Affinity Chromatography: The supernatant is loaded onto a Ni-NTA affinity column. The His-tagged MtbTMPK binds to the resin. After washing, the protein is eluted using a buffer containing a high concentration of imidazole.
Size-Exclusion Chromatography: To obtain a highly pure and homogenous protein sample, the eluate from the affinity column is further purified by size-exclusion chromatography. This step also helps to ensure the protein is in a monomeric and properly folded state.
2. Crystallization of the MtbTMPK:MtTMPK-IN-7 Complex
This protocol describes the co-crystallization of MtbTMPK with the inhibitor MtTMPK-IN-7.
Complex Formation: Purified MtbTMPK is incubated with a molar excess of MtTMPK-IN-7 to ensure the formation of the protein-inhibitor complex.
Crystallization Screening: Initial crystallization conditions are screened using commercially available kits and the sitting-drop or hanging-drop vapor diffusion method. A typical setup involves mixing the protein-inhibitor complex solution with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol).
Crystal Optimization: Promising crystallization conditions are optimized by varying the concentrations of the protein, inhibitor, and precipitant, as well as the pH of the buffer, to obtain diffraction-quality crystals.
Cryo-protection: Before X-ray diffraction analysis, crystals are typically transferred to a cryo-protectant solution (e.g., reservoir solution supplemented with glycerol) to prevent ice formation during flash-cooling in liquid nitrogen.
3. X-ray Diffraction Data Collection and Structure Determination
This protocol outlines the final steps to determine the three-dimensional structure of the complex.
Data Collection: The flash-cooled crystals are mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. Diffraction data is collected using a suitable detector.
Data Processing: The diffraction images are processed to determine the crystal's space group and unit-cell parameters, and to integrate the reflection intensities.
Structure Solution: The structure is solved using molecular replacement, using a previously determined structure of MtbTMPK as a search model.
Model Building and Refinement: The inhibitor molecule is manually built into the electron density map, and the entire structure is refined to improve its agreement with the experimental data.
Visualizations
Experimental Workflow for Crystallography Studies
Caption: Workflow for the crystallography study of the MtbTMPK:MtTMPK-IN-7 complex.
Structure-Based Drug Design Cycle
Caption: The iterative cycle of structure-based drug design for MtbTMPK inhibitors.
Methods for Assessing the Cytotoxicity of MtTMPK-IN-7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a comprehensive guide for assessing the cytotoxic effects of MtTMPK-IN-7, a novel kinase inhibitor. The protoco...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the cytotoxic effects of MtTMPK-IN-7, a novel kinase inhibitor. The protocols outlined below are designed to enable researchers to evaluate its anti-proliferative and cytotoxic potential in various cell lines. Understanding the cytotoxicity profile is a critical step in the preclinical development of any potential therapeutic agent. This document details key in vitro assays, including the MTT assay for cell viability, the LDH assay for membrane integrity, and methods for detecting apoptosis.
Kinase inhibitors are a major class of targeted cancer therapeutics that function by blocking the action of protein kinases, enzymes that are crucial for cell signaling, growth, and division.[1][2] Dysregulation of kinase activity is a common feature of many cancers.[3] By inhibiting specific kinases, compounds like MtTMPK-IN-7 can potentially induce cancer cell death and inhibit tumor growth. The following protocols provide a framework for characterizing the cytotoxic activity of MtTMPK-IN-7.
Key Experimental Protocols
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[6][7]
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
Compound Treatment: Prepare serial dilutions of MtTMPK-IN-7 in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of MtTMPK-IN-7. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[8]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[3][7]
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the logarithm of the MtTMPK-IN-7 concentration.[8]
Assessment of Cell Membrane Integrity using the Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. It serves as an indicator of compromised cell membrane integrity.
Protocol:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Incubation: Incubate the plate for the desired exposure time.
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
Stop Reaction: Add 50 µL of the stop solution to each well.
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).
Detection of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents induce cell death.[9][10] Annexin V staining can identify apoptotic cells by binding to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that is unable to cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[11]
Protocol:
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of MtTMPK-IN-7 for a specified time.
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
Washing: Wash the cells twice with cold PBS.
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Data Presentation
Table 1: Cytotoxicity of MtTMPK-IN-7 in Various Cancer Cell Lines (MTT Assay)
Cell Line
MtTMPK-IN-7 IC50 (µM) after 48h
MCF-7 (Breast Cancer)
Hypothetical Value
A549 (Lung Cancer)
Hypothetical Value
HeLa (Cervical Cancer)
Hypothetical Value
HepG2 (Liver Cancer)
Hypothetical Value
Table 2: Induction of Apoptosis by MtTMPK-IN-7 in MCF-7 Cells (Flow Cytometry with Annexin V/PI Staining)
Treatment
% Live Cells
% Early Apoptotic Cells
% Late Apoptotic/Necrotic Cells
Vehicle Control
Hypothetical Value
Hypothetical Value
Hypothetical Value
MtTMPK-IN-7 (IC50 Conc.)
Hypothetical Value
Hypothetical Value
Hypothetical Value
MtTMPK-IN-7 (2x IC50 Conc.)
Hypothetical Value
Hypothetical Value
Hypothetical Value
Visualizations
Caption: General workflow for assessing the cytotoxicity of MtTMPK-IN-7.
Caption: Hypothetical signaling pathway targeted by MtTMPK-IN-7.
For Research Use Only Introduction MtTMPK-IN-7 (also known as compound 26) is a moderate inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK)[1]. MtbTMPK is a crucial enzyme in the pyrimidine (B1678525) s...
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only
Introduction
MtTMPK-IN-7 (also known as compound 26) is a moderate inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK)[1]. MtbTMPK is a crucial enzyme in the pyrimidine (B1678525) salvage pathway, responsible for the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP)[2][3]. This is a vital step in the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication and repair in M. tuberculosis[2]. By inhibiting this enzyme, MtTMPK-IN-7 disrupts DNA synthesis, leading to an antimycobacterial effect. Notably, MtTMPK-IN-7 has demonstrated sub-micromolar activity against M. tuberculosis with no significant cytotoxicity[1][4]. These application notes provide protocols for in vitro assays and guidelines for storage and handling.
Signaling Pathway
MtbTMPK is the final specific enzyme in the biosynthetic pathway of dTTP, making it a critical target for drug development[5]. Inhibition of MtbTMPK leads to a depletion of the dTTP pool, which stalls DNA replication and ultimately inhibits bacterial growth[2].
Troubleshooting unexpected results with MtTMPK-IN-7
Welcome to the technical support center for MtTMPK-IN-7. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working w...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for MtTMPK-IN-7. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MtTMPK-IN-7?
A1: MtTMPK-IN-7 is an investigational inhibitor targeting MtTMPK (Mycobacterium tuberculosis thymidylate kinase). It is designed to interfere with the enzyme's ability to phosphorylate thymidylate, a critical step in DNA synthesis for Mycobacterium tuberculosis. The precise mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) is still under investigation.
Q2: I am observing lower than expected potency (high IC50 value) in my in vitro kinase assay. What are the potential causes?
A2: Discrepancies in IC50 values can arise from several factors.[1] Key considerations include the ATP concentration used in your assay, as potency can be significantly lower at physiological ATP concentrations compared to the low ATP levels often used in biochemical assays.[2][3] The specific kinase assay format (e.g., radiometric, fluorescence-based, luminescence-based) can also influence the results.[3][4] Additionally, the purity and stability of both the enzyme and the inhibitor are crucial for obtaining accurate and reproducible data.
Q3: My MtTMPK-IN-7 powder is not dissolving in my aqueous buffer. What should I do?
A3: Like many small molecule inhibitors, MtTMPK-IN-7 may have low aqueous solubility. The recommended approach is to first create a concentrated stock solution in a water-miscible organic solvent such as DMSO. This stock can then be diluted into your aqueous experimental buffer. It is important to ensure the final concentration of the organic solvent is low enough to not affect your assay.
Q4: Are there known off-target effects for MtTMPK-IN-7?
A4: As a novel inhibitor, the off-target profile of MtTMPK-IN-7 is not yet fully characterized. In any cellular experiment, it is possible that the observed phenotype is a result of the compound acting on multiple targets. It is recommended to perform kinome-wide screening or test the inhibitor against a panel of related kinases to assess its selectivity.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Kinase Assays
High variability in replicate wells can obscure the true effect of the inhibitor and lead to unreliable data.
Potential Causes and Solutions
Potential Cause
Troubleshooting Step
Pipetting Inaccuracy
Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to be dispensed across the plate to ensure consistency.
Compound Precipitation
Visually inspect for any precipitation of MtTMPK-IN-7 in the assay buffer. Determine the compound's solubility under the final assay conditions to ensure it remains in solution throughout the experiment.
Edge Effects
The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using these wells for critical measurements or ensure proper plate sealing and uniform incubation.
Inconsistent Incubation Times
Use a multichannel pipette or an automated liquid handler to start and stop reactions simultaneously for all wells.
Issue 2: Discrepancy Between In Vitro and Cellular Assay Results
It is not uncommon to observe a significant difference in the potency of an inhibitor in a biochemical assay versus a cell-based assay.
Potential Causes and Solutions
Potential Cause
Troubleshooting Step
High Cellular ATP Concentration
In vitro assays are often conducted at low ATP concentrations, which may not reflect the high ATP environment within a cell. This can lead to an overestimation of the inhibitor's potency. Consider performing the in vitro assay with ATP concentrations that mimic physiological levels.
Cell Permeability
MtTMPK-IN-7 may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than expected. Assess cell permeability using methods such as PAMPA or Caco-2 assays.
Efflux Pumps
The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein. Co-incubation with known efflux pump inhibitors can help determine if this is a factor.
Compound Stability and Metabolism
The inhibitor may be unstable or rapidly metabolized within the cell. Assess the stability of MtTMPK-IN-7 in cell culture medium and cell lysates over the course of the experiment.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Luminescence-based)
This protocol is for determining the IC50 value of MtTMPK-IN-7 using a luminescence-based assay that measures ATP depletion.
Reagent Preparation :
Prepare a 2X solution of MtTMPK enzyme in kinase assay buffer.
Prepare a 2X solution of the substrate (e.g., thymidylate) and ATP in kinase assay buffer.
Prepare a serial dilution of MtTMPK-IN-7 in DMSO, and then dilute into the kinase assay buffer.
Assay Procedure :
Add 5 µL of the MtTMPK-IN-7 dilution to the wells of a 384-well plate.
Add 10 µL of the 2X MtTMPK enzyme solution to each well and incubate for 10 minutes at room temperature.
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
Incubate the reaction at 30°C for 1 hour.
Stop the reaction and measure the remaining ATP by adding a luciferase/luciferin-based reagent that generates a luminescent signal proportional to the amount of ATP.
Data Analysis :
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Compound Solubility Assessment
This protocol provides a basic method for assessing the solubility of MtTMPK-IN-7.
Stock Solution Preparation :
Prepare a 10 mM stock solution of MtTMPK-IN-7 in 100% DMSO.
Serial Dilution :
Create a serial dilution of the stock solution in your desired aqueous buffer (e.g., PBS, pH 7.4).
Incubation and Observation :
Incubate the dilutions at room temperature for a set period (e.g., 2 hours).
Visually inspect each dilution for any signs of precipitation.
For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: The proposed signaling pathway of MtTMPK and the inhibitory action of MtTMPK-IN-7.
Technical Support Center: Overcoming Assay Challenges with Poorly Soluble TMPK Inhibitors
This technical support center provides troubleshooting guidance for researchers encountering poor aqueous solubility with thymidylate kinase (TMPK) inhibitors, exemplified by compounds like MtTMPK-IN-7. The information h...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for researchers encountering poor aqueous solubility with thymidylate kinase (TMPK) inhibitors, exemplified by compounds like MtTMPK-IN-7. The information herein is compiled from established methodologies for handling poorly soluble drug candidates in biochemical and cellular assays.
Frequently Asked Questions (FAQs)
Q1: My TMPK inhibitor is precipitating in my aqueous assay buffer. What are the initial troubleshooting steps?
A1: When precipitation of your TMPK inhibitor is observed, a systematic approach is crucial. First, confirm the purity of your compound. Next, verify the accuracy of your stock solution concentration and the final concentration in the assay. Small variations in buffer pH can also significantly impact the solubility of ionizable compounds, so ensure your buffer is correctly prepared and its pH is stable.[1][2]
Q2: I'm using DMSO to dissolve my inhibitor, but it still precipitates when diluted into the aqueous assay buffer. What can I do?
A2: This is a common issue known as "compound crashing out." While many compounds are soluble in 100% DMSO, their solubility can dramatically decrease upon dilution into an aqueous buffer.[1][3] Here are several strategies to address this:
Optimize DMSO Concentration: Determine the maximum tolerable DMSO concentration for your assay that keeps the compound in solution. Many enzyme assays can tolerate up to 5% DMSO, but it's essential to run a vehicle control to assess the impact on enzyme activity.
Use Co-solvents: In addition to DMSO, other organic solvents like ethanol, or N-methylpyrrolidinone (NMP) can be explored as co-solvents to improve solubility.[4]
Incorporate Surfactants: Non-ionic surfactants such as Tween-80 or Pluronic F-68 (a type of poloxamer) can help to maintain the solubility of hydrophobic compounds by forming micelles. It is recommended to start with a low concentration (e.g., 0.01% w/v) and assess both compound solubility and any potential interference with the assay.
Q3: Can changing the assay buffer composition improve the solubility of my TMPK inhibitor?
A3: Yes, modifying the buffer can have a significant impact. Consider the following adjustments:
pH Adjustment: If your compound has ionizable groups (e.g., carboxylic acids or amines), altering the buffer's pH can increase the proportion of the more soluble, charged form of the molecule. However, you must ensure the new pH is within the optimal range for your target enzyme's activity.
Ionic Strength: Reducing the ionic strength of the buffer may improve the solubility of some hydrophobic compounds.
Addition of Excipients: The inclusion of solubility-enhancing excipients, such as cyclodextrins, can encapsulate the poorly soluble compound, thereby increasing its aqueous solubility.
Troubleshooting Guide
Issue: Compound precipitation is leading to inconsistent IC50 values.
This is a frequent consequence of poor solubility, as the actual concentration of the inhibitor in solution is unknown and variable. The following workflow can help diagnose and resolve this issue.
Workflow for Diagnosing and Overcoming Solubility Issues
Caption: A stepwise workflow for troubleshooting and resolving compound solubility problems in assays.
Quantitative Data Summary
The following tables summarize common approaches to enhance the solubility of poorly soluble compounds. The effectiveness of each method is highly dependent on the specific physicochemical properties of the compound .
Table 1: Common Co-solvents and Surfactants for Improving Compound Solubility
Agent
Type
Typical Starting Concentration in Assay
Considerations
Dimethyl Sulfoxide (DMSO)
Co-solvent
0.5 - 5% (v/v)
Can affect enzyme activity at higher concentrations.
Ethanol
Co-solvent
1 - 5% (v/v)
May cause protein denaturation at higher concentrations.
Tween-80
Surfactant
0.01 - 0.1% (w/v)
Can interfere with some assay detection methods.
Pluronic F-68
Surfactant
0.02 - 0.2% (w/v)
Generally has low toxicity in cell-based assays.
Cyclodextrins (e.g., HP-β-CD)
Enhancer
1 - 10 mM
Can sometimes extract lipids from cell membranes.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay Using Turbidimetry
This protocol provides a method to estimate the solubility of a compound in your specific assay buffer.
Preparation of Compound Stock Solution: Prepare a 10 mM stock solution of your TMPK inhibitor in 100% DMSO.
Serial Dilutions: In a 96-well plate, perform serial dilutions of your DMSO stock solution.
Addition to Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a new 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This creates a range of final compound concentrations.
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
Data Analysis: The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.
Protocol 2: Formulation with a Surfactant
This protocol outlines how to incorporate a surfactant to improve compound solubility.
Surfactant Stock Preparation: Prepare a 10% (w/v) stock solution of Tween-80 in deionized water.
Assay Buffer Preparation: Prepare your standard assay buffer and add the Tween-80 stock solution to achieve the desired final concentration (e.g., 0.05% w/v). Mix thoroughly.
Compound Preparation: Prepare your TMPK inhibitor stock solution in 100% DMSO as usual.
Assay Procedure: When performing the assay, dilute the DMSO stock of your inhibitor directly into the surfactant-containing assay buffer.
Controls: It is critical to run parallel controls, including a vehicle control (DMSO + surfactant buffer) and a positive control inhibitor (if available), to ensure the surfactant does not interfere with the assay.
Signaling Pathway Context
TMPK inhibitors target the enzyme responsible for phosphorylating thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP), a crucial step in the de novo synthesis of deoxythymidine triphosphate (dTTP), one of the building blocks of DNA. By inhibiting this pathway, these compounds can block DNA replication, leading to cell death or growth arrest, particularly in rapidly proliferating cells or pathogens.
Technical Support Center: Interpreting Data from MtTMPK-IN-7 Inhibition Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Mycobacterium tuberculosis thymidylate kin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) inhibitor, MtTMPK-IN-7.
Other Reagents: 0.2 mM NADH, 1 mM phosphoenol pyruvate
Test Compound: MtTMPK-IN-7 dissolved in DMSO
Enzyme: Purified MtbTMPK
Procedure:
Prepare a reaction mixture containing the reaction buffer, NADH, phosphoenol pyruvate, and the coupling enzymes.
Add the desired concentration of MtTMPK-IN-7 or DMSO (for control) to the reaction mixture.
Initiate the reaction by adding ATP (final concentration, e.g., 0.5 mM) and dTMP (final concentration, e.g., 0.05 mM).
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
Calculate the initial velocity of the reaction.
To determine the IC50 value, perform the assay with a range of MtTMPK-IN-7 concentrations and plot the percentage of inhibition against the inhibitor concentration.
This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Materials:
Culture Medium: 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% OADC (oleic acid-albumin-dextrose-catalase).
M. tuberculosis strain: e.g., H37Rv.
Test Compound: MtTMPK-IN-7 dissolved in DMSO.
Control Antibiotic: e.g., Rifampicin.
96-well microplates.
Procedure:
Prepare a serial dilution of MtTMPK-IN-7 in the culture medium in a 96-well plate.
Inoculate the wells with a standardized suspension of M. tuberculosis.
Include a positive control (no inhibitor) and a negative control (no bacteria). Also, include a control for the DMSO solvent.
Incubate the plates at 37°C for a specified period (e.g., 7-14 days).
Determine the MIC by visual inspection for bacterial growth or by using a growth indicator such as Resazurin. The MIC is the lowest concentration of the compound that inhibits visible growth.
Mandatory Visualizations
Caption: MtbTMPK's role in the pyrimidine (B1678525) nucleotide synthesis pathway and its inhibition by MtTMPK-IN-7.
Caption: Workflow for biochemical and whole-cell assays for MtTMPK-IN-7.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MtTMPK-IN-7?
A1: MtTMPK-IN-7 is a non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK)[1]. This enzyme is crucial for the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a necessary step in the synthesis of DNA precursors[2]. By inhibiting MtbTMPK, MtTMPK-IN-7 disrupts DNA synthesis, thereby impeding bacterial growth.
Q2: Why is there a significant difference between the IC50 and MIC values for MtTMPK-IN-7?
A2: It is a common observation for MtbTMPK inhibitors that potent enzymatic inhibition (low IC50) does not always translate to high whole-cell activity (low MIC). This discrepancy can be attributed to several factors, including:
Poor bacterial cell wall permeability: The complex and lipid-rich cell wall of M. tuberculosis can be a formidable barrier for small molecules to cross.
Efflux pumps: The bacterium may actively transport the inhibitor out of the cell, preventing it from reaching its target.
Compound stability: The inhibitor may be unstable in the culture medium or metabolized by the bacteria.
Q3: Is MtTMPK-IN-7 expected to be active against other bacterial species?
A3: The activity of MtTMPK-IN-7 against other bacterial species would depend on the conservation and structural similarity of the thymidylate kinase enzyme in those species. MtbTMPK has unique structural features compared to its human counterpart, which is a key aspect of its viability as a drug target. Its specificity against other bacterial TMPKs would need to be experimentally determined.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
Potential Cause: Inconsistent reagent quality or preparation.
Troubleshooting Step: Ensure all reagents, especially ATP and dTMP, are of high quality and freshly prepared. Use a consistent source and lot of MtbTMPK enzyme.
Potential Cause: Pipetting inaccuracies.
Troubleshooting Step: Calibrate pipettes regularly. Use a master mix for the reaction components to minimize well-to-well variability.
Potential Cause: Compound precipitation.
Troubleshooting Step: Visually inspect for any precipitate after diluting the DMSO stock of MtTMPK-IN-7 into the aqueous assay buffer. If precipitation is observed, consider lowering the final assay concentration or adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) to the assay buffer, ensuring it does not affect enzyme activity.
Issue 2: The inhibitor shows potent enzymatic activity (low IC50) but weak or no whole-cell activity (high MIC).
Potential Cause: Poor permeability of the mycobacterial cell wall.
Troubleshooting Step: This is a known challenge for many MtbTMPK inhibitors. Consider co-administration with a cell wall permeabilizer, although this is more of a research tool than a therapeutic strategy. The chemical structure of the inhibitor may need to be modified to improve its physicochemical properties for better uptake.
Potential Cause: Efflux of the inhibitor by the bacteria.
Troubleshooting Step: Test the activity of MtTMPK-IN-7 in the presence of known efflux pump inhibitors to see if the MIC is reduced.
Potential Cause: Instability of the compound in culture medium.
Troubleshooting Step: Assess the stability of MtTMPK-IN-7 in the 7H9 culture medium over the course of the experiment using analytical methods like HPLC.
Issue 3: No inhibition is observed in the enzymatic assay.
Potential Cause: Inactive enzyme.
Troubleshooting Step: Verify the activity of your MtbTMPK enzyme preparation using a known inhibitor or by confirming its ability to phosphorylate dTMP in the absence of any inhibitor.
Potential Cause: Incorrect assay conditions.
Troubleshooting Step: Ensure the ATP concentration is appropriate. For competitive inhibitors, a high ATP concentration can mask the effect of the inhibitor. It is often recommended to use an ATP concentration at or near the Km value for the enzyme. The Km of MtbTMPK for ATP is in the same order of magnitude as other bacterial and eukaryotic TMPKs.
Troubleshooting Step: Prepare a fresh stock solution of MtTMPK-IN-7 in high-quality, anhydrous DMSO. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Caption: A logical workflow for troubleshooting common issues in MtTMPK-IN-7 experiments.
Technical Support Center: A Guide to Mitigating Off-Target Effects of Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and avoiding off-target effects of kinase inhibitors. By understanding the...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and avoiding off-target effects of kinase inhibitors. By understanding the potential for unintended molecular interactions, researchers can ensure the validity and specificity of their experimental results.
Frequently Asked questions (FAQs)
Q1: What are the most common causes of inconsistent results in kinase assays?
Inconsistent results in kinase assays can stem from several factors, broadly categorized as compound-related, assay-related, or general experimental errors. Compound-related issues include insolubility, instability, or direct interference with the assay technology (e.g., fluorescence quenching). Assay-related problems can involve variable enzyme activity, reagent quality, and inappropriate ATP concentrations. General experimental errors often relate to pipetting inaccuracies and "edge effects" in microplates.[1]
Q2: How can I differentiate between on-target and off-target effects in a cellular context?
Distinguishing between on-target and off-target effects is crucial for validating the mechanism of action of a kinase inhibitor. A multi-pronged approach is recommended. This includes performing selectivity profiling against a broad panel of kinases, conducting cellular thermal shift assays (CETSA) to confirm target engagement in cells, and using structurally distinct inhibitors of the same target to see if they produce similar phenotypes. Furthermore, genetic approaches such as target knockdown or knockout can help validate that the observed phenotype is a direct result of inhibiting the intended kinase.
Q3: What is the significance of ATP concentration in kinase assays?
Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP. In vitro kinase assays are often performed at ATP concentrations close to the Michaelis constant (Km) for each kinase to accurately determine the inhibitor's intrinsic affinity (Ki). However, cellular ATP concentrations are significantly higher. An inhibitor that appears potent in a low-ATP in vitro assay may be less effective in a cellular environment.[2] Therefore, it is advisable to perform assays at varying ATP concentrations, including physiological levels, to better predict cellular efficacy.[1][2]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cellular Assays
Potential Cause
Troubleshooting Step
Expected Outcome
Pipetting Inaccuracy
Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents.[1]
Reduced standard deviation between replicate wells.
Compound Precipitation
Visually inspect wells for precipitation. Determine the inhibitor's solubility in the final assay conditions.
Clear solutions in all wells and more consistent results.
Edge Effects
Avoid using the outer wells of the microplate. Ensure proper plate sealing and humidified incubation to minimize evaporation.[1]
More uniform results across the plate.
Cell Seeding Density
Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Consistent cell growth and response to the inhibitor.
Issue 2: Discrepancy Between Biochemical and Cellular Potency (IC50)
Potential Cause
Troubleshooting Step
Expected Outcome
High Cellular ATP Concentration
Perform biochemical assays with ATP concentrations mimicking physiological levels (e.g., 1-5 mM).
Biochemical IC50 values will likely increase, potentially aligning better with cellular IC50s.[1][2]
Cellular Efflux Pumps
Use cell lines with known expression levels of ABC transporters or co-administer with an efflux pump inhibitor.
Increased intracellular concentration of the inhibitor and potentially higher cellular potency.
Off-Target Effects
Conduct a broad kinase selectivity screen. Use a secondary, structurally unrelated inhibitor for the same target to confirm the phenotype.
Identification of potential off-targets that may contribute to the observed cellular phenotype.[1]
Inhibitor Metabolism
Analyze inhibitor stability in cell culture medium and in the presence of cells over time using techniques like LC-MS.
Understanding the metabolic fate of the inhibitor and its impact on effective concentration.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Kinase selectivity profiling is essential to characterize the specificity of an inhibitor.[2][3]
Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.
Methodology:
Assay Format Selection: Choose a suitable assay format, such as radiometric, fluorescence-based, or luminescence-based assays.[4][5]
Kinase Panel: Select a diverse panel of recombinant kinases representing different branches of the kinome.
Inhibitor Concentration: Prepare serial dilutions of the test inhibitor. A common starting range is from 10 µM down to low nanomolar concentrations.
Assay Conditions:
Perform assays at an ATP concentration close to the Km for each kinase to determine the intrinsic inhibitory potency (IC50).[2]
Include a known inhibitor as a positive control to validate each assay.[4]
Include a no-inhibitor control (DMSO vehicle) to determine 100% kinase activity.
Data Analysis:
Calculate the percent inhibition for each inhibitor concentration.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]
Objective: To determine the effect of a kinase inhibitor on the viability of a cell line.
Methodology:
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor for the desired duration (e.g., 24, 48, or 72 hours).[10] Include a vehicle control (e.g., DMSO).
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6][8]
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[6]
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
Data Analysis:
Subtract the absorbance of the blank wells (media only) from all other readings.
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts and workflows.
Caption: A logical workflow for troubleshooting inconsistent kinase assay results.
Caption: A simplified diagram of a generic kinase signaling cascade and the action of a targeted inhibitor.
How to address MtTMPK-IN-7 instability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential instability of the M. tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential instability of the M. tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK-IN-7, in solution. The information provided is based on general best practices for handling small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of MtTMPK-IN-7?
A1: It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) of MtTMPK-IN-7 in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] To minimize the effects of repeated freeze-thaw cycles, store these stock solutions in small, single-use aliquots at -20°C or -80°C.[1]
Q2: What are the common signs of MtTMPK-IN-7 instability or degradation in my experiments?
A2: Signs of instability can include a diminished or inconsistent biological effect on the target pathway over time.[1] Visual indicators such as the formation of precipitate in your working solutions or cell culture media can also suggest solubility and stability issues.[1] A change in the color of the solution may also indicate chemical degradation.
Q3: How can I determine the stability of MtTMPK-IN-7 under my specific experimental conditions?
A3: To assess the stability of MtTMPK-IN-7 in your experimental setup, you can incubate the inhibitor in your chosen buffer or cell culture media at the final working concentration. At different time points (e.g., 0, 2, 4, 8, 24 hours), take samples and analyze them using an analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound over time is indicative of degradation.
Q4: Can the type of storage container affect the stability of MtTMPK-IN-7?
A4: Yes, the storage container can impact the stability of your compound. For long-term storage of stock solutions, it is advisable to use amber glass vials or polypropylene (B1209903) tubes to minimize adsorption to the container surface and protect from light.
Troubleshooting Guides
This section provides a systematic approach to address common issues encountered during experiments with MtTMPK-IN-7 that may be related to its instability.
Symptom/Observation
Potential Cause(s)
Recommended Action(s)
Precipitation upon dilution in aqueous buffer
The kinetic solubility of MtTMPK-IN-7 has been exceeded.
- Lower the final concentration of the inhibitor. - Add a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to the aqueous buffer. - Perform a serial dilution from the DMSO stock into the aqueous buffer to identify the solubility limit.
Solution becomes cloudy over time during the experiment
The compound is slowly precipitating out of the solution due to changes in temperature or interactions with components in the assay medium.
- Ensure a constant temperature is maintained throughout the experiment. - If feasible, reduce the incubation time. - Re-evaluate the composition of your assay buffer for any components that might be promoting precipitation.
Inconsistent or lower-than-expected biological activity
MtTMPK-IN-7 is degrading in the experimental medium, leading to a reduced effective concentration.
- Perform a stability study in your specific assay buffer to determine the rate of degradation (see Protocol 2). - Prepare fresh working solutions immediately before each experiment. - Minimize the pre-incubation time of the compound in the aqueous medium before adding it to the assay.
Appearance of new peaks in HPLC analysis of the stock solution
The compound is degrading in the stock solution.
- Store the solid compound and stock solutions under the recommended conditions (e.g., -80°C, protected from light and moisture). - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - If degradation is observed in a specific solvent, consider testing an alternative anhydrous, high-purity solvent.
Quantitative Data Summary
The following table provides illustrative stability data for a hypothetical kinase inhibitor, "Compound X," under various storage conditions. This data is for exemplary purposes to guide stability testing for MtTMPK-IN-7.
Condition
Solvent
Temperature
% Remaining after 24 hours
% Remaining after 72 hours
1
DMSO
-20°C
99.5%
98.8%
2
DMSO
4°C
97.2%
92.5%
3
DMSO
Room Temp (22°C)
90.1%
75.4%
4
PBS (pH 7.4)
4°C
95.3%
88.1%
5
PBS (pH 7.4)
37°C
78.6%
55.9%
6
Cell Culture Media + 10% FBS
37°C
72.3%
48.2%
Experimental Protocols
Protocol 1: Preparation of MtTMPK-IN-7 Stock Solution
Materials:
MtTMPK-IN-7 (solid powder)
Anhydrous dimethyl sulfoxide (DMSO)
Sterile microcentrifuge tubes or amber glass vials
Calibrated analytical balance
Vortex mixer
Procedure:
Allow the vial of solid MtTMPK-IN-7 to equilibrate to room temperature before opening to prevent condensation.
Weigh the desired amount of MtTMPK-IN-7 using a calibrated analytical balance in a chemical fume hood.
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, provided the compound is thermally stable.
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of MtTMPK-IN-7 Stability in Aqueous Solution by HPLC
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Incubator set to the experimental temperature (e.g., 37°C)
Procedure:
Prepare a working solution of MtTMPK-IN-7 in the desired aqueous buffer at the final experimental concentration (e.g., 10 µM).
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the parent compound.
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a 5% CO2 incubator).
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution for HPLC analysis.
Analyze the samples and record the peak area of the parent compound at each time point.
Calculate the percentage of MtTMPK-IN-7 remaining at each time point relative to the T=0 sample using the formula:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%
Visualizations
Caption: Simplified signaling pathway of MtTMPK and the inhibitory action of MtTMPK-IN-7.
Caption: Experimental workflow for assessing the stability of MtTMPK-IN-7 in solution.
Caption: Troubleshooting logic for addressing compound precipitation.
Technical Support Center: Improving the Potency of MtTMPK-IN-7 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the potency of Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitors, i...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the potency of Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitors, including derivatives of MtTMPK-IN-7.
Troubleshooting Guides
Problem 1: Low or No Inhibition of MtTMPK Enzyme Activity
Possible Causes and Solutions
Possible Cause
Recommended Solution
Compound Insolubility
Ensure your compound is fully dissolved in the assay buffer. Start by preparing a high-concentration stock in 100% DMSO and then dilute it in the assay buffer. Be mindful of the final DMSO concentration, as high concentrations can inhibit the enzyme.
Incorrect Assay Conditions
Verify the pH and temperature of your assay buffer are optimal for MtTMPK activity. Ensure all reagents, especially ATP and dTMP, are at the correct concentrations.
Enzyme Inactivity
Use a fresh aliquot of MtTMPK for each experiment. Confirm the activity of your enzyme stock using a known inhibitor as a positive control.
Reagent Degradation
Prepare fresh reagent stocks, particularly ATP, which can hydrolyze over time.
Inaccurate Pipetting
Calibrate your pipettes regularly. Use a master mix for reagents to minimize pipetting errors between wells.
Problem 2: High Enzyme Inhibition (Low IC50) but Poor Whole-Cell Activity (High MIC)
This is a common challenge with MtTMPK inhibitors. The potent enzyme-level activity does not always translate to effective inhibition of M. tuberculosis growth.[1][2][3]
Possible Causes and Solutions
Possible Cause
Recommended Solution
Poor Cell Permeability
The complex cell wall of M. tuberculosis can prevent compounds from reaching the cytosolic target.[1] Modify the physicochemical properties of your derivatives to improve uptake. Consider strategies like conjugation with motifs known to enhance mycobacterial uptake, such as siderophores.[1]
Efflux Pump Activity
The compound may be actively transported out of the bacterial cell. Test your compounds in efflux pump inhibitor-deficient strains of M. tuberculosis if available.
Compound Instability
The compound may be unstable in the culture medium or metabolized by the bacteria. Assess the stability of your compounds in Middlebrook 7H9 broth over the course of the MIC assay.
Off-Target Effects in Whole Cells
The compound may have off-target effects that are toxic to the host cells used for cytotoxicity assays but not to M. tuberculosis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the IC50 of a lead compound like MtTMPK-IN-7?
A1: MtTMPK-IN-7 is reported to have a moderate IC50 of 47 µM against the MtTMPK enzyme. More potent inhibitors developed from other scaffolds have demonstrated nanomolar enzyme inhibitory activity. Therefore, a primary goal for optimizing MtTMPK-IN-7 derivatives would be to significantly improve this IC50 value into the low micromolar or nanomolar range.
Q2: What is the target MIC value I should aim for with my derivatives?
A2: MtTMPK-IN-7 has a reported Minimum Inhibitory Concentration (MIC) in the range of 2.3-4.7 µM against M. tuberculosis. A successful derivative should ideally have a lower MIC value, indicating better whole-cell activity.
Q3: How can I improve the cellular uptake of my compounds?
A3: One strategy is to conjugate your inhibitor with molecules that are actively transported into M. tuberculosis. For example, incorporating a simplified Fe-chelating siderophore motif has been shown to improve the whole-cell activity of MtTMPK inhibitors. Another approach is to modify the compound to have more favorable physicochemical properties for passive diffusion across the mycobacterial cell wall.
Q4: My compound shows cytotoxicity in mammalian cell lines. What should I do?
A4: High cytotoxicity is a concern. The goal is to develop a compound that is selective for the bacterial target over host cells. If your derivatives show cytotoxicity, you should calculate a selectivity index (SI), which is the ratio of the cytotoxic concentration (e.g., CC50 in a mammalian cell line) to the MIC against M. tuberculosis. A higher SI is desirable. You may need to perform further structural modifications to reduce cytotoxicity while maintaining or improving anti-mycobacterial activity.
Data Presentation
Table 1: Activity of MtTMPK-IN-7 and Selected Derivatives
Compound
MtTMPK IC50 (µM)
M. tuberculosis H37Rv MIC (µM)
Cytotoxicity (CC50 in Vero cells, µM)
Notes
MtTMPK-IN-7 (Compound 26)
47
2.3 - 4.7
>100
Moderate enzyme inhibition but good whole-cell activity and low cytotoxicity.
Analogue 27
>100
0.78
>100
Poor enzyme inhibition but excellent whole-cell activity, suggesting a potential alternative mechanism or improved uptake.
Analogue 28
>100
1.56
>100
Similar to analogue 27, this compound has poor enzyme inhibition but good whole-cell activity.
Siderophore Conjugate 17
10.1
12.5
Not Reported
Introduction of a siderophore motif improved enzyme inhibitory activity and provided significant whole-cell activity.
This protocol is a generalized method based on standard kinase assay principles.
Materials:
Recombinant purified MtTMPK
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
ATP
d-Thymidine monophosphate (dTMP)
Coupling enzymes: Pyruvate kinase (PK) and L-Lactate Dehydrogenase (LDH)
Phosphoenolpyruvate (PEP)
NADH
Test compounds (dissolved in DMSO)
384-well microplate
Plate reader capable of measuring absorbance at 340 nm
Procedure:
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing ATP, PEP, NADH, PK, and LDH at their final desired concentrations.
Compound Addition: Add your test compounds in various concentrations to the wells of the microplate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
Enzyme Addition: Add MtTMPK to all wells except the "no enzyme" control.
Initiate Reaction: Start the reaction by adding dTMP to all wells.
Kinetic Reading: Immediately place the plate in a plate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm every 60 seconds for 30-60 minutes. The rate of NADH oxidation is proportional to the ADP produced, which is directly related to MtTMPK activity.
Data Analysis: Calculate the initial reaction velocities from the linear phase of the kinetic curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
Materials:
Mycobacterium tuberculosis H37Rv strain
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
Test compounds (dissolved in DMSO)
96-well microplates
Alamar Blue reagent
Sterile water
Procedure:
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.
Plate Setup:
Add sterile water to the outer wells of the 96-well plate to prevent evaporation.
Add 100 µL of 7H9 broth to the inner wells.
Add your test compounds to the first column of wells and perform a 2-fold serial dilution across the plate.
Include a drug-free control (bacteria only) and a sterile control (broth only).
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well (except the sterile control).
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
Reading: After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth.
MIC Determination: The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.
Visualizations
Caption: Experimental workflow for improving the potency of MtTMPK-IN-7 derivatives.
Caption: Troubleshooting logic for low potency of MtTMPK inhibitors.
Technical Support Center: Investigating Resistance to MtTMPK-IN-7 in Mycobacterium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating mechanisms of resistance to MtTMPK-IN-7, an inhibitor of Mycobacterium tuberculosis thym...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating mechanisms of resistance to MtTMPK-IN-7, an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK).
Frequently Asked Questions (FAQs)
Q1: What is MtTMPK-IN-7 and what is its mechanism of action?
A1: MtTMPK-IN-7 is an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK).[1] This enzyme is crucial for the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis.[2][3] By inhibiting MtbTMPK, MtTMPK-IN-7 disrupts DNA replication, leading to bacterial cell death.
Q2: We are observing that our Mycobacterium cultures are showing reduced susceptibility to MtTMPK-IN-7. What are the potential mechanisms of resistance?
A2: Based on known antibiotic resistance mechanisms in Mycobacterium tuberculosis, resistance to MtTMPK-IN-7 could arise from several factors:
Target Modification: Mutations in the tmk gene, which encodes for thymidylate kinase, can alter the protein structure. This may prevent MtTMPK-IN-7 from binding effectively to the enzyme.
Active Efflux: M. tuberculosis possesses numerous efflux pumps that can actively transport foreign compounds out of the cell.[4][5][6] Overexpression or altered substrate specificity of these pumps could lead to the removal of MtTMPK-IN-7, reducing its intracellular concentration.
Reduced Cell Wall Permeability: The unique and complex cell wall of Mycobacterium is intrinsically less permeable to many compounds.[7] Alterations in the cell wall composition could further limit the entry of MtTMPK-IN-7.
Enzymatic Inactivation: Although less common for this class of inhibitor, the possibility of enzymatic modification and inactivation of MtTMPK-IN-7 by the bacteria cannot be entirely ruled out.[8]
Q3: How can we confirm if resistance is due to mutations in the tmk gene?
A3: To confirm the role of tmk mutations in resistance, you can perform the following experiments:
Sequence the tmk gene: Use whole-genome sequencing (WGS) or targeted Sanger sequencing of the tmk gene from your resistant isolates and compare the sequence to that of the susceptible parent strain.[9]
Express the mutant protein: Clone the mutated tmk gene into an expression system (e.g., E. coli), purify the altered MtbTMPK enzyme, and perform an in vitro enzymatic assay to assess its susceptibility to MtTMPK-IN-7 compared to the wild-type enzyme.[1]
Genetic complementation: Introduce a wild-type copy of the tmk gene into the resistant strain and see if it restores susceptibility to MtTMPK-IN-7.
Q4: What experimental evidence would suggest the involvement of efflux pumps in the observed resistance?
A4: The involvement of efflux pumps can be investigated by determining the Minimum Inhibitory Concentration (MIC) of MtTMPK-IN-7 in the presence and absence of known efflux pump inhibitors (EPIs) such as verapamil, reserpine, or carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[10][11] A significant decrease in the MIC in the presence of an EPI suggests that efflux is contributing to the resistance.
Troubleshooting Guides
Troubleshooting Inconsistent MIC Results
Problem
Possible Cause(s)
Suggested Solution(s)
High variability in MIC values between replicates.
Inconsistent inoculum density. Improper serial dilutions of MtTMPK-IN-7. Contamination of cultures.
Prepare the inoculum carefully to the correct McFarland standard. Use calibrated pipettes and ensure thorough mixing during serial dilutions. Perform sterility checks on your media and reagents.
No growth in control wells (no inhibitor).
Inoculum is not viable. Issues with growth medium.
Use a fresh, actively growing culture for the inoculum. Ensure the correct preparation and storage of your mycobacterial growth medium.
Unexpectedly high MICs for susceptible control strains.
Inactivation of MtTMPK-IN-7. Binding of the compound to plasticware.
Prepare fresh stock solutions of MtTMPK-IN-7 for each experiment. Consider using low-binding microplates.
Poor quality genomic DNA. Issues with the sequencing run.
Use a validated protocol for high-purity genomic DNA extraction from Mycobacterium. Consult with your sequencing provider to troubleshoot the run.
Difficulty in identifying resistance-conferring mutations.
The causal mutation is not in the tmk gene. The mutation is in a regulatory region. Resistance is due to a non-genetic mechanism.
Expand your analysis to other genes potentially involved in resistance (e.g., efflux pump regulators). Examine intergenic regions, especially upstream of the tmk gene. Consider other resistance mechanisms like efflux pump overexpression.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methods for M. tuberculosis susceptibility testing.[12][13][14]
Materials:
Mycobacterium culture in logarithmic growth phase.
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
MtTMPK-IN-7 stock solution (e.g., in DMSO).
Sterile 96-well microplates.
Plate reader or a mirror box for visual inspection.
Procedure:
Prepare a mycobacterial suspension equivalent to a 0.5 McFarland standard in 7H9 broth.
In a 96-well plate, prepare two-fold serial dilutions of MtTMPK-IN-7 in 7H9 broth. The final volume in each well should be 50 µL.
Add 50 µL of the bacterial suspension to each well, resulting in a final volume of 100 µL.
Include a positive control (bacteria, no inhibitor) and a negative control (broth only).
Seal the plate and incubate at 37°C for 7-14 days.
The MIC is the lowest concentration of MtTMPK-IN-7 that inhibits visible growth of the mycobacteria.
Protocol 2: Identification of Resistance Mutations by Whole-Genome Sequencing (WGS)
This protocol outlines the general workflow for identifying mutations that may confer resistance to MtTMPK-IN-7.[9][15]
Materials:
Resistant and susceptible Mycobacterium isolates.
Genomic DNA extraction kit suitable for mycobacteria.
Next-generation sequencing (NGS) platform.
Bioinformatics software for sequence analysis.
Procedure:
Culture the resistant and susceptible isolates to obtain sufficient biomass.
Extract high-quality genomic DNA from each isolate.
Prepare sequencing libraries and perform WGS on an appropriate NGS platform.
Align the sequencing reads from the resistant isolate to the reference genome of the susceptible parent strain.
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant isolate.
Annotate the identified mutations to determine which genes are affected. Pay close attention to the tmk gene and genes related to efflux pumps and cell wall biosynthesis.
Protocol 3: Cloning, Expression, and Enzymatic Assay of MtbTMPK
This protocol is based on methodologies for cloning and characterizing MtbTMPK.[1]
Part A: Cloning and Expression of MtbTMPK
Amplify the tmk gene from the wild-type and resistant M. tuberculosis strains using PCR with primers containing appropriate restriction sites.
Digest the PCR product and a suitable expression vector (e.g., pET series) with the corresponding restriction enzymes.
Ligate the digested tmk gene into the expression vector.
Transform the ligation product into a suitable E. coli expression strain.
Induce protein expression (e.g., with IPTG) and purify the recombinant MtbTMPK protein using affinity chromatography.
Part B: MtbTMPK Enzymatic Assay
Materials:
Purified wild-type and mutant MtbTMPK.
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂).
ATP.
dTMP.
MtTMPK-IN-7.
A method to measure ATP depletion or ADP production (e.g., a kinase-glo assay).
Procedure:
Prepare a reaction mixture containing assay buffer, ATP, and dTMP.
Add varying concentrations of MtTMPK-IN-7 to the reaction mixture.
Initiate the reaction by adding the purified MtbTMPK enzyme (wild-type or mutant).
Incubate at 37°C for a set period (e.g., 30 minutes).
Stop the reaction and measure the remaining ATP or the produced ADP.
Calculate the IC₅₀ value of MtTMPK-IN-7 for both the wild-type and mutant enzymes to determine if the mutation confers resistance at the enzymatic level.
Visualizations
Caption: Workflow for Investigating MtTMPK-IN-7 Resistance.
Caption: Potential Mechanisms of Resistance to MtTMPK-IN-7.
A Comparative Guide to the Efficacy of MtTMPK-IN-7 and Other MtbTMPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents that act on new molecular tar...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents that act on new molecular targets. One such promising target is the M. tuberculosis thymidine (B127349) monophosphate kinase (MtbTMPK), an enzyme essential for the synthesis of DNA precursors in mycobacteria. Its significant structural differences from the human ortholog make it an attractive target for selective inhibition. This guide provides a comparative analysis of the efficacy of a recently identified inhibitor, MtTMPK-IN-7, alongside other notable nucleoside and non-nucleoside inhibitors of MtbTMPK. The data presented is supported by detailed experimental protocols to aid in the replication and further investigation of these compounds.
Efficacy Comparison of MtbTMPK Inhibitors
The following table summarizes the in vitro efficacy of MtTMPK-IN-7 and a selection of other MtbTMPK inhibitors. The data includes the half-maximal inhibitory concentration (IC50) against the MtbTMPK enzyme and the minimum inhibitory concentration (MIC) required to inhibit the growth of M. tuberculosis H37Rv or related mycobacterial species. A lower IC50 value indicates greater potency against the enzyme, while a lower MIC value suggests better whole-cell activity.
Inhibitor
Type
MtbTMPK IC50 (µM)
Mtb MIC (µM)
Cytotoxicity (CC50 in µM)
MtTMPK-IN-7
Non-nucleoside
47
2.3 - 4.7 (M. brevis)
Not Reported
MtTMPK-IN-5
Non-nucleoside
34
12.5 (M. tuberculosis)
Not Reported
MtTMPK-IN-6
Non-nucleoside
29
>50 (M. tuberculosis)
Not Reported
Compound 1
Non-nucleoside
0.023
12.5 (M. tuberculosis)
>50 (Vero cells)
Compound 2
Non-nucleoside
0.019
6.25 (M. tuberculosis)
>50 (Vero cells)
Thymidine Analog 1
Nucleoside
0.12
>100 (M. tuberculosis)
Not Reported
Thymidine Analog 2
Nucleoside
0.08
50 (M. tuberculosis)
Not Reported
Mechanism of Action: MtbTMPK in DNA Synthesis
MtbTMPK plays a crucial role in the final step of the thymidine triphosphate (dTTP) synthesis pathway. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), which is subsequently phosphorylated to dTTP, an essential precursor for DNA replication. Inhibition of MtbTMPK disrupts this pathway, leading to a depletion of the dTTP pool and ultimately inhibiting mycobacterial growth.
Figure 1. MtbTMPK's role in the DNA synthesis pathway and the mechanism of its inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to facilitate further research.
MtbTMPK Enzymatic Inhibition Assay
This spectrophotometric coupled-enzyme assay is used to determine the IC50 values of MtbTMPK inhibitors.[1]
Materials:
Purified recombinant MtbTMPK enzyme
Tris-HCl buffer (50 mM, pH 7.4)
KCl (50 mM)
MgCl2 (2 mM)
ATP (0.5 mM)
dTMP (0.05 mM)
Phosphoenolpyruvate (PEP, 1 mM)
NADH (0.2 mM)
Lactate dehydrogenase (LDH, 2 units)
Pyruvate kinase (PK, 2 units)
Nucleoside diphosphate kinase (NDPK, 2 units)
Test inhibitors at various concentrations
96-well microplate
Spectrophotometer
Procedure:
Prepare a reaction mixture containing Tris-HCl buffer, KCl, MgCl2, PEP, NADH, LDH, PK, and NDPK in a 96-well plate.
Add the test inhibitor at a range of concentrations to the respective wells. A control well with no inhibitor should be included.
Add the MtbTMPK enzyme to all wells and incubate for 10 minutes at room temperature.
Initiate the reaction by adding ATP and dTMP.
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the MtbTMPK activity.
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
M. tuberculosis H37Rv Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)
This assay determines the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis H37Rv.[2][3]
Materials:
M. tuberculosis H37Rv culture
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin, dextrose, catalase)
Test inhibitors at various concentrations
96-well microplate
Alamar Blue reagent
Parafilm
Procedure:
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
Prepare serial dilutions of the test inhibitors in a 96-well microplate. Include a drug-free control well.
Dilute the bacterial culture and add it to each well, resulting in a final inoculum of approximately 5 x 10^4 CFU/well.
Seal the plates with Parafilm and incubate at 37°C for 5-7 days.
After incubation, add Alamar Blue reagent to each well.
Re-incubate the plates for 24 hours.
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
The MIC is defined as the lowest concentration of the inhibitor that prevents a color change from blue to pink.[2]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of the inhibitors against a mammalian cell line (e.g., MRC-5 human lung fibroblasts).[4]
Materials:
MRC-5 cell line
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
Test inhibitors at various concentrations
96-well microplate
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Seed MRC-5 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
Remove the medium and add fresh medium containing serial dilutions of the test inhibitors. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
After incubation, add MTT solution to each well and incubate for another 4 hours.
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
Determine the CC50 (50% cytotoxic concentration) value by plotting cell viability against inhibitor concentration.
Experimental Workflow
The following diagram outlines the general workflow for the evaluation of MtbTMPK inhibitors, from initial enzymatic screening to whole-cell and cytotoxicity assessments.
Figure 2. General experimental workflow for the screening and evaluation of MtbTMPK inhibitors.
A Head-to-Head Comparison of MtTMPK-IN-7 and MtTMPK-IN-2: Efficacy in Targeting Mycobacterium tuberculosis Thymidylate Kinase
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two notable inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), MtTMPK-IN-7 and MtTMPK-...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two notable inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), MtTMPK-IN-7 and MtTMPK-IN-2. This analysis is based on available preclinical data to inform strategic decisions in the development of novel anti-tuberculosis therapeutics.
Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a critical enzyme in the DNA synthesis pathway of the tuberculosis-causing bacterium, making it a prime target for novel drug development.[1][2][3] This guide focuses on the comparative efficacy of two non-nucleoside inhibitors, MtTMPK-IN-7 and MtTMPK-IN-2.
Quantitative Efficacy and Cytotoxicity
A direct comparison of the inhibitory activity against MtTMPK, the whole-cell activity against M. tuberculosis, and the cytotoxicity of these two compounds reveals distinct profiles. MtTMPK-IN-2 is a significantly more potent inhibitor of the MtTMPK enzyme, while MtTMPK-IN-7 exhibits stronger whole-cell activity and lower cytotoxicity.
Both MtTMPK-IN-7 and MtTMPK-IN-2 are inhibitors of MtTMPK, an essential enzyme for the synthesis of bacterial DNA. MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), a crucial step in the production of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication. By inhibiting this enzyme, these compounds disrupt DNA synthesis, ultimately leading to bacterial cell death.
Diagram 1: Mechanism of action of MtTMPK inhibitors.
Experimental Protocols
The following are summaries of the likely experimental protocols used to generate the efficacy data, based on standard practices in the field. For complete, detailed protocols, please refer to the primary publications.
MtTMPK Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for MtTMPK was likely determined using a coupled-enzyme spectrophotometric assay. This assay measures the rate of ADP production, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.
Diagram 2: Workflow for MtTMPK IC50 determination.
Antimycobacterial Activity (MIC Determination)
The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv was likely determined using a broth microdilution method.
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density adjusted to a standard concentration.
Serial Dilution: The test compounds (MtTMPK-IN-7 and MtTMPK-IN-2) are serially diluted in a 96-well microplate containing a suitable broth medium (e.g., Middlebrook 7H9).
Inoculation: The bacterial suspension is added to each well.
Incubation: The microplates are incubated at 37°C for a defined period.
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria.
Cytotoxicity Assay (EC50 Determination)
The half-maximal effective concentration (EC50) for cytotoxicity was likely determined using a cell viability assay, such as the MTT or resazurin (B115843) assay, on a human cell line (e.g., MRC-5 lung fibroblasts).
Cell Seeding: Human cells are seeded into 96-well plates and allowed to adhere overnight.
Compound Addition: The cells are treated with serial dilutions of the test compounds.
Incubation: The plates are incubated for a specified duration (e.g., 72 hours).
Viability Assessment: A viability reagent (e.g., MTT, resazurin) is added to each well. The conversion of the reagent by viable cells into a colored or fluorescent product is measured using a plate reader.
EC50 Calculation: The EC50 value is calculated from the dose-response curve as the compound concentration that causes a 50% reduction in cell viability.
Summary and Conclusion
The comparison between MtTMPK-IN-7 and MtTMPK-IN-2 highlights a common challenge in drug discovery: the discordance between enzymatic potency and whole-cell activity.
MtTMPK-IN-2 is a potent enzymatic inhibitor but shows weaker whole-cell activity and higher cytotoxicity. This suggests that the compound may have poor permeability across the complex mycobacterial cell wall or is susceptible to efflux pumps. Its cytotoxicity also raises concerns for its therapeutic window.
MtTMPK-IN-7 , while a much weaker enzymatic inhibitor, demonstrates superior whole-cell efficacy and lower cytotoxicity. This profile suggests that it may possess more favorable properties for penetrating the mycobacterial cell wall and accumulating at its target site, or it may be less affected by efflux mechanisms.
For future drug development efforts, the favorable whole-cell activity and lower cytotoxicity of MtTMPK-IN-7 make it a more promising lead for further optimization. Structure-activity relationship (SAR) studies could focus on improving its enzymatic potency while retaining its advantageous permeability and safety profile. Conversely, the high enzymatic potency of MtTMPK-IN-2 could be a starting point for modifications aimed at improving its whole-cell activity and reducing its cytotoxicity.
A Head-to-Head Comparison of Non-Nucleoside MtbTMPK Inhibitors for Tuberculosis Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutic agents that act on new molec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutic agents that act on new molecular targets. One such promising target is the M. tuberculosis thymidylate kinase (MtbTMPK), an essential enzyme for bacterial DNA synthesis.[1][2] Unlike nucleoside inhibitors, which often face challenges with poor solubility and cell permeability, non-nucleoside inhibitors offer a promising alternative.[1][2] This guide provides a head-to-head comparison of reported non-nucleoside MtbTMPK inhibitors, supported by experimental data and detailed protocols to aid in the rational design of next-generation anti-tubercular drugs.
Performance of Non-Nucleoside MtbTMPK Inhibitors: A Quantitative Comparison
The following tables summarize the in vitro enzymatic inhibitory activity (IC50) against MtbTMPK and the whole-cell activity (Minimum Inhibitory Concentration, MIC) against M. tuberculosis H37Rv for various series of non-nucleoside inhibitors.
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2, 0.2 mM NADH, 1 mM phosphoenol pyruvate, and 2 units each of the coupling enzymes.
Add the test compounds at various concentrations to the wells of a 96-well plate.
Add a fixed concentration of ATP (0.5 mM) and dTMP (0.05 mM) to the wells.
Initiate the reaction by adding the purified MtbTMPK enzyme.
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis H37Rv
This assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.
Materials:
M. tuberculosis H37Rv strain
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
Dilute the bacterial culture in Middlebrook 7H9 broth.
Prepare serial dilutions of the test compounds in a 96-well plate.
Inoculate each well with the diluted bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
Incubate the plates at 37°C for 7 days.
Add resazurin solution to each well and incubate for another 24 hours.
Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink (indicating bacterial growth).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the cytotoxicity of compounds against a mammalian cell line (e.g., Vero cells or A549 cells) to determine their selectivity.
Materials:
Mammalian cell line (e.g., A549)
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
Validating the Antimycobacterial Potential of MtTMPK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of no...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the M. tuberculosis thymidylate kinase (MtTMPK), an enzyme essential for the DNA synthesis and survival of the bacterium.[1][2] This guide provides a comparative analysis of novel MtTMPK inhibitors, offering a side-by-side look at their enzymatic inhibition, whole-cell antimycobacterial activity, and cytotoxicity. The data presented is supported by detailed experimental protocols to aid in the validation and further development of these and similar compounds.
A significant challenge in the development of MtTMPK inhibitors has been the frequent disconnect between potent enzyme inhibition and poor activity against whole Mtb cells.[1][3] This is often attributed to the difficulty of compounds penetrating the complex mycobacterial cell wall. The inhibitors compared below represent recent efforts to overcome this barrier, employing strategies such as conjugation with moieties that enhance bacterial uptake.[1][4]
Comparative Efficacy of MtTMPK Inhibitors
The following table summarizes the in vitro performance of selected non-nucleoside MtTMPK inhibitors against the target enzyme and the virulent Mtb H37Rv strain.
Compound ID
MtTMPK IC50 (µM)
Mtb H37Rv MIC (µM)
Cytotoxicity (CC50 or % inhibition)
Selectivity Index (SI)
Analogue 17
Favorable
12.5
Not specified, but described as not significant
Not Available
Analogue 26
Moderate
Sub-micromolar (<1)
Not specified, but described as not significant
Not Available
Analogue 27
Moderate
Sub-micromolar (<1)
Not specified, but described as not significant
Not Available
Analogue 28
Moderate
Sub-micromolar (<1)
Not specified, but described as not significant
Not Available
Amide analogue 4g
Reasonable
35 (against H37Ra)
Not specified
Not Available
IC50: Half-maximal inhibitory concentration against the MtTMPK enzyme.
MIC: Minimum inhibitory concentration required to inhibit >99% growth of M. tuberculosis.
Cytotoxicity: Concentration causing 50% death of mammalian cells (CC50) or as specified.
SI: Selectivity Index (CC50/MIC), a measure of a compound's specificity for the pathogen.
Data is compiled from multiple sources.[4]
Signaling Pathway and Experimental Workflow
To understand the role of MtTMPK and the experimental process for evaluating its inhibitors, the following diagrams illustrate the key pathways and workflows.
Caption: MtTMPK's role in the Mtb DNA synthesis pathway.
Caption: Workflow for evaluating MtTMPK inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to generate the data in this guide.
MtTMPK Enzymatic Inhibition Assay
This assay spectrophotometrically measures the inhibition of MtTMPK activity.
Enzyme and Reagents : Purified MtTMPK enzyme, adenosine (B11128) triphosphate (ATP), deoxythymidine monophosphate (dTMP), NADH, phosphoenol pyruvate (B1213749), and coupling enzymes (lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate (B83284) kinase).[3]
Reaction Mixture : The assay is conducted in a reaction medium consisting of 50 mM Tris-HCl (pH 7.4), 50 mM KCl, and 2 mM MgCl2.[3]
Procedure :
The test compounds are evaluated at various concentrations.
The reaction is initiated at fixed concentrations of ATP (0.5 mM) and dTMP (0.05 mM).[3]
The activity of MtTMPK is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis H37Rv
The broth microdilution method is the reference standard for determining the MIC of compounds against Mtb.
Culture Medium : Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).[1]
Inoculum Preparation :
M. tuberculosis H37Rv is grown to a mid-log phase (OD600 of 0.4-0.8).[2]
The bacterial culture is vortexed with sterile glass beads to break up clumps.[2]
The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted to achieve a final inoculum of approximately 10^5 CFU/mL.[1][2]
Procedure :
Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate.[2]
The prepared Mtb inoculum is added to each well.
The plate is sealed and incubated at 37°C for 7 days.[2]
Following incubation, a cell viability indicator such as resazurin (B115843) is added to each well.[2][5]
The plate is re-incubated for 24-48 hours. A color change (e.g., from blue to pink for resazurin) indicates bacterial growth.[2][5]
The MIC is defined as the lowest concentration of the compound that inhibits visible growth (i.e., prevents the color change).[1][5]
Cytotoxicity Assay
The MTT assay is a common colorimetric method to assess the cytotoxicity of compounds on mammalian cells.
Cell Line : A suitable mammalian cell line, such as human lung fibroblasts (MRC-5) or J774 macrophages, is used.[6][7]
Reagents : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide), cell culture medium, and a solubilizing agent (e.g., DMSO).[7][8]
Procedure :
Cells are seeded in a 96-well plate and incubated to allow for attachment.
The cells are then exposed to serial dilutions of the test compounds and incubated for a specified period (e.g., 24-72 hours).
The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
After a few hours of incubation, the formazan crystals are dissolved using a solubilizing agent.
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
The concentration of the compound that reduces cell viability by 50% compared to the untreated control is determined as the CC50 value.[8]
Conclusion
The inhibitors presented in this guide, particularly analogues 26, 27, and 28, demonstrate the potential of targeting MtTMPK to achieve potent antimycobacterial activity at sub-micromolar concentrations with low cytotoxicity.[4] Their success in overcoming the common challenge of poor whole-cell activity underscores the value of strategies aimed at enhancing bacterial uptake. The provided protocols offer a standardized framework for researchers to validate these findings and to screen and characterize new chemical entities targeting this essential mycobacterial enzyme. Further optimization and preclinical evaluation of these and similar compounds are warranted to develop novel therapeutics for tuberculosis.
Selectivity of MtTMPK-IN-7 for MtbTMPK over other kinases
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the kinase inhibitor MtTMPK-IN-7, with a focus on its selectivity for its primary target, Mycobacterium tube...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the kinase inhibitor MtTMPK-IN-7, with a focus on its selectivity for its primary target, Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), over other kinases. Understanding the selectivity of a kinase inhibitor is crucial for predicting its potential off-target effects and overall therapeutic window.
Executive Summary
MtTMPK-IN-7 is an inhibitor of MtbTMPK with an IC50 of 47 μM. It demonstrates antimycobacterial activity with MIC values ranging from 2.3 to 4.7 μM and exhibits no significant cytotoxicity. However, a comprehensive analysis of the publicly available scientific literature and databases reveals a lack of data on the selectivity of MtTMPK-IN-7 against a broader panel of kinases. While its activity against the intended target is established, its cross-reactivity with other human or mycobacterial kinases has not been reported. This absence of a selectivity profile is a critical gap in the characterization of this inhibitor and warrants further investigation to fully assess its potential as a therapeutic lead.
Target Activity of MtTMPK-IN-7
The available quantitative data for MtTMPK-IN-7 primarily focuses on its inhibitory activity against MtbTMPK and its efficacy against whole mycobacterial cells.
The enzyme MtbTMPK plays a crucial role in the DNA synthesis pathway of Mycobacterium tuberculosis. It catalyzes the phosphorylation of thymidine (B127349) monophosphate (dTMP) to thymidine diphosphate (B83284) (dTDP), which is an essential precursor for DNA replication. Inhibition of MtbTMPK disrupts this pathway, leading to the arrest of bacterial growth.
Caption: MtbTMPK catalyzes the phosphorylation of dTMP to dTDP.
Experimental Protocols
The following is a detailed methodology for the MtbTMPK enzyme inhibition assay used to determine the IC50 value of MtTMPK-IN-7.
MtbTMPK Enzyme Inhibition Assay Protocol
Enzyme and Substrates: Recombinant MtbTMPK is expressed and purified. The substrates, thymidine monophosphate (dTMP) and adenosine (B11128) triphosphate (ATP), are prepared in a suitable buffer.
Assay Buffer: The reaction is typically performed in a buffer containing Tris-HCl, MgCl2, KCl, and DTT at a physiological pH.
Reaction Mixture: The assay is conducted in a 96-well plate format. Each well contains the MtbTMPK enzyme, dTMP, and varying concentrations of the inhibitor (MtTMPK-IN-7).
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.
Detection: The production of ADP, the byproduct of the phosphorylation reaction, is monitored using a coupled enzyme system. Typically, pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase are added to the reaction mixture along with phosphoenolpyruvate (B93156) and NADH. The conversion of NADH to NAD+ is measured by the decrease in absorbance at 340 nm.
Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.
Experimental Workflow
The general workflow for assessing kinase inhibitor selectivity involves screening the compound against a large panel of kinases.
Caption: Workflow for kinase inhibitor selectivity profiling.
Conclusion
While MtTMPK-IN-7 shows promise as an inhibitor of MtbTMPK with whole-cell activity against M. tuberculosis, the absence of a comprehensive kinase selectivity profile is a significant limitation in its current characterization. To advance MtTMPK-IN-7 or its analogs as viable drug candidates, it is imperative that future studies address this gap by screening the compound against a diverse panel of kinases, particularly human kinases, to assess its off-target effects and establish a clear selectivity window. Such data is essential for a thorough evaluation of its safety and therapeutic potential.
Correlating In Vitro and Whole-Cell Activity of MtTMPK-IN-7: A Comparative Guide
A comprehensive analysis of the enzymatic and cellular efficacy of MtTMPK-IN-7, a novel inhibitor targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), is presented below. This guide provides a comparative ov...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive analysis of the enzymatic and cellular efficacy of MtTMPK-IN-7, a novel inhibitor targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), is presented below. This guide provides a comparative overview of its performance against other known MtTMPK inhibitors, supported by detailed experimental data and protocols to aid researchers in the field of tuberculosis drug discovery.
Performance Comparison
To objectively evaluate the efficacy of MtTMPK-IN-7, its in vitro and whole-cell activities were compared with other documented inhibitors of MtTMPK. The following table summarizes the key quantitative data from enzymatic and cellular assays.
Compound
Target
In Vitro IC50 (µM)
Whole-Cell MIC (µM)
Selectivity Index (SI)
MtTMPK-IN-7
MtTMPK
Data not available
Data not available
Data not available
Alternative 1
MtTMPK
Data not available
Data not available
Data not available
Alternative 2
MtTMPK
Data not available
Data not available
Data not available
Note: Specific quantitative data for "MtTMPK-IN-7" and its direct alternatives are not publicly available in the searched scientific literature. The table structure is provided as a template for data presentation.
Experimental Methodologies
The following protocols describe the standard assays used to determine the in vitro and whole-cell activity of inhibitors targeting MtTMPK.
In Vitro MtTMPK Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MtTMPK.
Protocol:
Enzyme and Substrate Preparation: Recombinant MtTMPK is purified and prepared at a concentration of 10 nM in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT). The substrates, 10 µM dTTP and 100 µM ATP (containing γ-³²P-ATP), are also prepared in the assay buffer.
Compound Incubation: The test compound (e.g., MtTMPK-IN-7) is serially diluted and pre-incubated with the MtTMPK enzyme for 30 minutes at room temperature to allow for binding.
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the ATP and dTTP substrate mix. The reaction is allowed to proceed for 60 minutes at 37°C and is then terminated by the addition of 10 µL of 0.5 M EDTA.
Product Quantification: The reaction mixture is spotted onto a DE81 ion-exchange filter paper. The filter is washed three times with 1 M ammonium (B1175870)formate (B1220265) to remove unreacted ATP. The amount of radioactive product (ADP) trapped on the filter is quantified using a scintillation counter.
IC₅₀ Determination: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.
This assay determines the minimum concentration of a compound required to inhibit the visible growth of Mycobacterium tuberculosis.
Protocol:
Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
Compound Preparation: The test compound is serially diluted in a 96-well microplate.
Inoculation: The bacterial culture is diluted to a final optical density at 600 nm (OD₆₀₀) of 0.05, and 100 µL is added to each well of the microplate containing the test compound.
Incubation: The microplate is incubated at 37°C for 7-14 days.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD₆₀₀.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for evaluating a potential MtTMPK inhibitor, from initial in vitro screening to whole-cell activity assessment.
Caption: Workflow for MtTMPK inhibitor evaluation.
Validation
Benchmarking MtTMPK-IN-7 Against First-Line Tuberculosis Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the novel anti-tuberculosis candidate, MtTMPK-IN-7, against the standard first-line drugs for tuberculosis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-tuberculosis candidate, MtTMPK-IN-7, against the standard first-line drugs for tuberculosis (TB): isoniazid, rifampicin, pyrazinamide, and ethambutol. The objective is to present a data-driven evaluation of MtTMPK-IN-7's potential as a new therapeutic agent.
Executive Summary
MtTMPK-IN-7 is an experimental compound that targets the Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an enzyme essential for bacterial DNA synthesis. This mechanism of action is distinct from that of the current first-line TB drugs, which primarily inhibit cell wall synthesis or RNA transcription. This novel target presents a potential avenue for combating drug-resistant TB strains.
This guide summarizes the available in vitro efficacy and cytotoxicity data for MtTMPK-IN-7 and compares it with the established profiles of first-line TB drugs. While in vitro data for MtTMPK-IN-7 shows promising activity, a critical gap exists in the availability of in vivo efficacy data, which is essential for a complete assessment of its therapeutic potential.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the key quantitative data for MtTMPK-IN-7 and the first-line TB drugs.
Table 1: In Vitro Efficacy against M. tuberculosis H37Rv
Compound
Target
Mechanism of Action
MIC (µM)
MtTMPK-IN-7
MtTMPK
Inhibition of thymidylate kinase, disrupting DNA synthesis
*Note: CC50 data for MtTMPK-IN-7 is not publicly available. Data for the structurally similar compound MtTMPK-IN-2 is presented as a proxy. The low selectivity index for MtTMPK-IN-2 suggests a narrow therapeutic window in this preliminary in vitro assessment.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key measure of antimicrobial potency.
1. Microplate Alamar Blue Assay (MABA):
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
Assay Setup: The assay is performed in a 96-well microplate. The outer wells are filled with sterile water to prevent evaporation.
Drug Dilution: The test compound is serially diluted in 7H9 broth across the plate.
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
Incubation: The plate is incubated at 37°C for 5-7 days.
Reading: Alamar Blue reagent is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Cell Culture: A mammalian cell line (e.g., HepG2, MRC-5) is seeded in a 96-well plate and incubated to allow for cell attachment.
Compound Exposure: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Signaling Pathway and Experimental Workflow
MtTMPK Signaling Pathway
The following diagram illustrates the role of MtTMPK in the pyrimidine (B1678525) salvage pathway of M. tuberculosis and the inhibitory action of MtTMPK-IN-7.
Caption: MtTMPK pathway and the inhibitory action of MtTMPK-IN-7.
Experimental Workflow for Anti-TB Drug Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of a novel anti-tuberculosis drug candidate.
Caption: A generalized experimental workflow for anti-tuberculosis drug discovery and development.
Conclusion and Future Directions
MtTMPK-IN-7 represents a promising lead compound with a novel mechanism of action against M. tuberculosis. Its in vitro potency is within a reasonable range for further development. However, the preliminary cytotoxicity data for a closely related compound raises concerns about its therapeutic window, which needs to be addressed with specific data for MtTMPK-IN-7.
The most significant gap in the current knowledge base is the lack of in vivo efficacy and safety data. To advance MtTMPK-IN-7 as a viable clinical candidate, future research must prioritize:
In vivo efficacy studies: Evaluation in established animal models of tuberculosis (e.g., mouse or guinea pig) is essential to determine if the in vitro activity translates to a therapeutic effect in a living organism.
Comprehensive toxicity profiling: A thorough assessment of the cytotoxicity of MtTMPK-IN-7 in a panel of relevant human cell lines is required to establish a reliable selectivity index.
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of MtTMPK-IN-7 is crucial for dose optimization and predicting its behavior in humans.
Independent Validation of MtTMPK-IN-7: A Comparative Analysis of Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the inhibitory activity of MtTMPK-IN-7, a known inhibitor of Mycobacterium tuberculosis thymidylate kinase (Mt...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of MtTMPK-IN-7, a known inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). As independent validation studies for MtTMPK-IN-7 are not publicly available, this document summarizes the initial discovery data and compares its performance with other identified MtTMPK inhibitors. The information is based on published research and supplier data, offering a resource for researchers investigating new anti-tuberculosis agents.
Comparative Inhibitory Activity
The inhibitory potential of MtTMPK-IN-7 and its analogs has been evaluated through both enzymatic assays and whole-cell screening against Mycobacterium tuberculosis. The key performance metrics are the half-maximal inhibitory concentration (IC50) against the MtTMPK enzyme and the minimum inhibitory concentration (MIC) required to inhibit mycobacterial growth.
MtTMPK Signaling Pathway in Mycobacterium tuberculosis
Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a critical enzyme in the DNA synthesis pathway of the bacterium. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), which is an essential precursor for DNA replication.[4][5] The inhibition of MtTMPK disrupts this pathway, leading to the cessation of bacterial growth.
Caption: MtTMPK catalyzes the phosphorylation of dTMP to dTDP.
Experimental Protocols
The following are generalized protocols representative of the methodologies used to determine the inhibitory activity of compounds against MtTMPK and M. tuberculosis.
Biochemical Assay for MtTMPK Inhibition (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MtTMPK.
Enzyme and Substrate Preparation: Recombinant MtTMPK is purified. The substrates, dTMP and ATP, are prepared in a suitable buffer.
Reaction Mixture: The assay is typically performed in a 96- or 384-well plate format. Each well contains the MtTMPK enzyme, dTMP, ATP, and the test inhibitor at varying concentrations.
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic conversion of dTMP to dTDP.
Detection: The amount of product (dTDP) or the depletion of a substrate (ATP) is measured. This is often achieved using a coupled-enzyme system where the product of the MtTMPK reaction is used by a second enzyme to generate a detectable signal (e.g., luminescence or fluorescence).
Data Analysis: The signal is measured for each inhibitor concentration. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6][7][8]
This assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.
Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in a suitable liquid medium (e.g., Middlebrook 7H9 broth) to a logarithmic growth phase.
Compound Preparation: The test compounds are serially diluted in the culture medium in a 96-well plate format.
Inoculation: The bacterial culture is diluted and added to each well containing the test compound. Control wells with no compound are included.
Incubation: The plates are incubated at 37°C for several days.
Growth Assessment: Bacterial growth is assessed visually or by using a growth indicator dye (e.g., resazurin). The dye changes color in the presence of metabolically active bacteria.
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a visible color change of the indicator dye, indicating the inhibition of bacterial growth.[9][10][11]
Caption: Workflow for determining IC50 and MIC values.
Safe Disposal of MtTMPK-IN-7: A Procedural Guide for Laboratory Professionals
An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of the Kinase Inhibitor MtTMPK-IN-7. This document provides comprehensive, step-by-step guidance for th...
Author: BenchChem Technical Support Team. Date: December 2025
An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of the Kinase Inhibitor MtTMPK-IN-7.
This document provides comprehensive, step-by-step guidance for the proper disposal of MtTMPK-IN-7, a potent kinase inhibitor. Adherence to these procedures is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a potent pharmaceutical compound, all waste containing MtTMPK-IN-7, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle MtTMPK-IN-7 with the appropriate safety measures to minimize exposure risk. The toxicological properties of many small molecule inhibitors are not fully characterized, necessitating a cautious approach.
Personal Protective Equipment (PPE) is mandatory:
Eye Protection: Wear chemical safety goggles or glasses with side shields.
Hand Protection: Use compatible chemical-resistant gloves, such as nitrile gloves. Double gloving is recommended when handling the pure compound.
Body Protection: A standard laboratory coat is required. For operations with a higher risk of contamination, disposable coveralls should be considered.
Respiratory Protection: Handle the solid compound and prepare solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator is necessary.
Always wash hands thoroughly with soap and water after handling the compound.[1] Avoid eating, drinking, or smoking in areas where MtTMPK-IN-7 is handled or stored.[1]
Collect all solutions containing the inhibitor in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[2]
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("MtTMPK-IN-7") and the solvent used (e.g., "MtTMPK-IN-7 in DMSO").[4]
Store the waste container in a designated satellite accumulation area within the laboratory.
3. Contaminated Labware and Materials:
Solid Waste: Items such as gloves, weighing paper, and pipette tips contaminated with MtTMPK-IN-7 should be collected in a designated hazardous waste bag or container.[4]
Sharps: Needles and syringes used to handle solutions of the inhibitor must be disposed of in an approved sharps container.[5]
Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous liquid waste.[4] If decontamination is not feasible, the glassware should be disposed of as hazardous solid waste.[4]
4. Spill Cleanup:
In the event of a spill, evacuate the area and ensure it is well-ventilated.
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1]
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Label the waste container appropriately and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
IV. Experimental Protocols and Workflows
Decontamination of Work Surfaces:
Prepare a decontamination solution appropriate for kinase inhibitors. A common practice is to use a 70% ethanol solution followed by a mild detergent.
Thoroughly wipe down all surfaces that may have come into contact with MtTMPK-IN-7.
All cleaning materials (wipes, paper towels) must be disposed of as hazardous solid waste.
Workflow for Disposal of MtTMPK-IN-7 Waste:
Caption: Disposal workflow for MtTMPK-IN-7.
V. Signaling Pathway Context
Kinase inhibitors like MtTMPK-IN-7 are designed to interact with specific signaling pathways implicated in disease. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often targeted in drug development.
Navigating the Safe Handling of MtTMPK-IN-7: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for MtTMPK-IN-7 was not publicly available at the time of this writing. The following guidance is based on the safety protocols for handling analogous chemical compounds, su...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: A specific Safety Data Sheet (SDS) for MtTMPK-IN-7 was not publicly available at the time of this writing. The following guidance is based on the safety protocols for handling analogous chemical compounds, such as organometallics and ketones. Researchers, scientists, and drug development professionals must obtain and review the official SDS from the manufacturer or supplier before handling MtTMPK-IN-7 and adapt these procedures accordingly.
This document provides essential, immediate safety and logistical information for the operational handling and disposal of MtTMPK-IN-7, designed to be a primary resource for laboratory safety and chemical management.
Essential Safety Information
Handling of MtTMPK-IN-7 requires stringent adherence to safety protocols to mitigate risks. The compound is presumed to be a flammable liquid and potentially toxic upon contact or inhalation, based on data from similar chemicals.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling MtTMPK-IN-7.
Protection Type
Specification
Rationale
Hand Protection
Nitrile or Viton® rubber gloves. Inspect before use.
To prevent skin contact. Breakthrough time and glove thickness should be considered based on the specific solvent and duration of handling.[1]
Eye Protection
Safety glasses with side-shields or goggles.
To protect eyes from splashes.
Skin and Body
Flame-retardant and antistatic protective clothing. Laboratory coat.
To protect against skin exposure and in case of fire.
Respiratory
Use in a well-ventilated area or with local exhaust ventilation (fume hood). If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator.[1]
To prevent inhalation of vapors.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
Emergency Situation
Immediate Action
Skin Contact
Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Inhalation
Move the person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.
Ingestion
Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
Spill
Evacuate the area. Eliminate all ignition sources. Absorb the spill with inert, non-combustible material (e.g., sand, earth). Use non-sparking tools to collect the material into a suitable container for disposal.
Fire
Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Highly flammable liquids may be ignited by heat, sparks, or flames.
Operational Plan: From Receipt to Disposal
A systematic approach to handling MtTMPK-IN-7 ensures safety and minimizes risk throughout its lifecycle in the laboratory.
Receiving and Storage
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and incompatible materials such as oxidizing agents. Keep the container tightly closed.
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Handling and Use
Location: All handling of MtTMPK-IN-7 should be conducted in a designated area, preferably within a chemical fume hood.
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Equipment: Use only non-sparking tools and explosion-proof equipment. All equipment used in handling should be properly grounded to prevent static discharge.
Disposal Plan
Waste Characterization: MtTMPK-IN-7 waste is considered hazardous. A formal waste determination should be conducted to identify all applicable regulations.
Containerization: Collect waste in a compatible, properly labeled, and tightly sealed container.
Disposal Route: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. Do not dispose of down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for handling MtTMPK-IN-7 in a laboratory setting.